PF-05020182
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4,6-dimethoxy-2-(4-methoxypiperidin-1-yl)pyrimidin-5-yl]-3,3-dimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O4/c1-18(2,3)11-13(23)19-14-15(25-5)20-17(21-16(14)26-6)22-9-7-12(24-4)8-10-22/h12H,7-11H2,1-6H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJMCIALHJMEBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=C(N=C(N=C1OC)N2CCC(CC2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PF-05020182
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-05020182 is a potent and selective opener of the Kv7 (KCNQ) family of voltage-gated potassium channels. Developed as a potential treatment for epilepsy, its mechanism of action centers on the enhancement of M-currents in neurons, leading to a reduction in neuronal hyperexcitability. This document provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound is a positive allosteric modulator of specific subtypes of the Kv7 potassium channel family.[1] These channels, which are composed of subunits encoded by the KCNQ genes, are crucial regulators of neuronal excitability. The primary therapeutic action of this compound is the facilitation of the opening of these channels, which leads to an increase in potassium ion (K+) efflux from the neuron. This outflow of positive ions results in hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential.[1] By stabilizing the open state of Kv7 channels, this compound effectively dampens neuronal firing rates, a key factor in the management of epileptic seizures.[2][3]
The development of this compound was specifically aimed at improving upon earlier Kv7 channel openers, such as retigabine. A key structural modification was the replacement of an aniline ring with a dimethoxypyrimidine moiety to mitigate the risk of idiosyncratic adverse drug reactions associated with aniline metabolites.[3] this compound demonstrates selectivity for neuronal Kv7 channel subtypes and does not exhibit significant activity at GABA-A receptors.
Quantitative Data
The in vitro potency of this compound has been characterized using electrophysiological studies on various human Kv7 channel subtypes. The half-maximal effective concentrations (EC50) for channel activation are summarized in the table below.
| Channel Subtype | EC50 (nM) |
| human Kv7.2/7.3 | 334 |
| human Kv7.4 | 625 |
| human Kv7.3/7.5 | 588 |
Data sourced from MedchemExpress, citing Davoren JE, et al. (2015).
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch Clamp
The potency and selectivity of this compound on Kv7 channels are typically determined using the whole-cell patch-clamp technique on a cell line stably expressing the channel subtypes of interest.
-
Cell Line: Chinese Hamster Ovary (CHO) cells are commonly used for their low endogenous ion channel expression. Cells are transiently or stably transfected with the cDNAs for the desired human Kv7 channel subunits (e.g., Kv7.2 and Kv7.3).
-
Cell Culture: CHO cells are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics. Cells are maintained in an incubator at 37°C with 5% CO2.
-
Electrophysiological Recording:
-
Pipette Solution (Intracellular): Contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 Mg-ATP. The pH is adjusted to 7.3 with KOH.
-
Bath Solution (Extracellular): Contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose. The pH is adjusted to 7.4 with NaOH.
-
Procedure: Glass micropipettes with a resistance of 2-5 MΩ are filled with the intracellular solution and used to form a high-resistance (>1 GΩ) seal with the membrane of a single CHO cell. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Voltage Protocol: Cells are held at a holding potential of -80 mV. To elicit Kv7 currents, voltage steps are applied in 10 mV increments from -80 mV to +40 mV for 500 ms.
-
Data Acquisition: Currents are recorded using a patch-clamp amplifier and digitized. The effect of this compound is measured by perfusing the bath solution with increasing concentrations of the compound and recording the change in current amplitude. EC50 values are calculated by fitting the concentration-response data to a Hill equation.
-
In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Assay
The anticonvulsant efficacy of this compound in vivo is assessed using the maximal electroshock (MES) model in rats, which is a well-established model for generalized tonic-clonic seizures.
-
Animal Model: Male Sprague-Dawley rats (100-150 g) are typically used.
-
Drug Administration: this compound is administered orally (p.o.) at various doses. A vehicle control group receives the formulation without the active compound.
-
MES Procedure:
-
At a predetermined time after drug administration (e.g., 60 minutes), a corneal electrode is placed on the eyes of the rat. A local anesthetic is applied to the corneas prior to electrode placement.
-
An electrical stimulus (e.g., 150 mA, 60 Hz for 0.2 seconds) is delivered.
-
Endpoint: The presence or absence of a tonic hind limb extension is recorded. The abolition of the tonic hind limb extension is considered a protective effect.
-
-
Data Analysis: The percentage of animals protected from tonic hind limb extension is calculated for each dose group. The ED50 (the dose that protects 50% of the animals) can then be determined.
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound's mechanism of action.
Experimental Workflow for the Maximal Electroshock (MES) Assay
Caption: Experimental workflow for the in vivo maximal electroshock assay.
References
PF-05020182 Kv7 channel subtype selectivity
An In-Depth Technical Guide to the Kv7 Channel Subtype Selectivity of PF-05020182
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated potassium channels of the Kv7 family (encoded by the KCNQ genes) are critical regulators of neuronal excitability.[1] These channels, composed of five subtypes (Kv7.1-Kv7.5), generate the 'M-current', a sub-threshold potassium current that stabilizes the membrane potential and reduces repetitive firing.[2] Their role in controlling electrical activity in the nervous system makes them a key therapeutic target for conditions characterized by hyperexcitability, such as epilepsy.[1][3][4] this compound is a novel, orally active Kv7 channel opener that has demonstrated potent anticonvulsant activity in preclinical models. A thorough understanding of its interaction with different Kv7 channel subtypes is crucial for elucidating its mechanism of action and predicting its therapeutic and side-effect profile. This document provides a comprehensive overview of the subtype selectivity of this compound, detailed experimental methodologies for its characterization, and visual representations of its functional relationships.
Data Presentation: this compound Subtype Selectivity
The potency of this compound has been quantified across several human Kv7 channel subtypes. The compound shows a clear preference for neuronal channels over the cardiac Kv7.1/KCNE1 complex. Unlike the first-generation Kv7 activator retigabine, this compound does not exhibit significant activity on GABAA channels, suggesting a more selective mechanism of action.
Table 1: Potency (EC₅₀) of this compound on Human Kv7 Channel Subtypes
| Channel Subtype | EC₅₀ (nM) | Reference |
| Kv7.2/7.3 | 334 | |
| Kv7.3/7.5 | 588 | |
| Kv7.4 | 625 |
Table 2: Qualitative Selectivity Profile of this compound
| Channel Subtype | Activity | Key Finding | Reference |
| Kv7.2/7.3 | Potentiation | Preferential target over Kv7.4 | |
| Kv7.4 | Potentiation | Active, but less potent than on Kv7.2/7.3 | |
| Kv7.3/7.5 | Potentiation | Active on this heteromer | |
| Kv7.5 (homomer) | No Activation | Inactive on homotetrameric Kv7.5 channels | |
| Kv7.1/KCNE1 | Negligible | Selective for neuronal subtypes over cardiac channel | |
| GABAA Receptors | Negligible | Lacks the off-target activity seen with retigabine |
Experimental Protocols: Assessing Kv7 Channel Selectivity
The determination of subtype selectivity for a compound like this compound relies on robust electrophysiological techniques. The whole-cell patch-clamp method is the gold standard for this purpose, allowing for precise measurement of ion channel currents in a controlled cellular environment.
General Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Line and Channel Expression:
-
Host Cells: Use a mammalian cell line with low endogenous potassium channel expression, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.
-
Transfection: Stably or transiently transfect the host cells with the cDNA encoding the specific human Kv7 channel subunits to be tested. For heteromeric channels (e.g., Kv7.2/7.3), co-transfect the corresponding cDNAs, often with a fluorescent marker to identify successfully transfected cells.
-
-
Cell Preparation for Recording:
-
Plate the transfected cells onto glass coverslips a day or two before the experiment.
-
On the day of recording, place a coverslip into a recording chamber mounted on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution (Artificial Cerebrospinal Fluid - ACSF) containing physiological ion concentrations, bubbled with 95% O₂ / 5% CO₂.
-
-
Electrophysiological Recording:
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 4-8 MΩ using a micropipette puller. Fill the pipette with an internal solution that mimics the intracellular ionic environment.
-
Giga-Seal Formation: Under visual control, carefully approach a single transfected cell with the micropipette. Apply gentle negative pressure to form a high-resistance ( >1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane patch under the pipette tip. This establishes electrical and molecular access to the cell's interior.
-
-
Data Acquisition and Analysis:
-
Voltage-Clamp Mode: Set the amplifier to voltage-clamp mode to control the cell's membrane potential and record the resulting ion currents.
-
Voltage Protocol: Apply a specific voltage protocol to elicit Kv7 channel currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -80 mV) and then applying depolarizing steps to activate the channels.
-
Compound Application: After establishing a stable baseline recording, apply this compound at various concentrations to the perfusion bath. Record the current potentiation at each concentration.
-
Data Analysis: Measure the peak current amplitude in the presence of different compound concentrations. Plot the percentage of current enhancement against the log of the concentration to generate a concentration-response curve. Fit this curve with a Hill equation to determine the EC₅₀ (the concentration at which 50% of the maximal effect is observed) and the Hill slope.
-
Mandatory Visualizations
Experimental Workflow
References
- 1. Identifying the mechanism of action of the Kv7 channel opener, retigabine in the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Kv7 Potassium Channels for Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a novel Kv7 channel opener as a treatment for epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of PF-05020182: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Novel Kv7 Channel Opener for the Treatment of Epilepsy
Introduction
PF-05020182 is a potent and selective opener of the Kv7 (KCNQ) family of voltage-gated potassium channels, which has been investigated as a potential treatment for epilepsy.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, in vitro and in vivo pharmacological data, and the experimental protocols used for its evaluation. Developed as a follow-up to the first-generation Kv7 opener retigabine, this compound was designed to mitigate the risks associated with the aniline-containing structure of its predecessor. This document is intended for researchers, scientists, and drug development professionals in the field of neuroscience and anticonvulsant therapeutics.
Core Structure and Mechanism of Action
This compound is characterized by a dimethoxypyrimidine core structure. This heterocyclic scaffold was explored to identify compounds that facilitate the activation or delay the inactivation of the native Kv7 channel, thereby reducing neuronal excitability.[1] This mechanism of action is beneficial in controlling the spontaneous electrical activity that underlies epileptic seizures.[1]
The primary molecular targets of this compound are the heteromeric Kv7.2/7.3 potassium channels, which are key regulators of neuronal excitability. By opening these channels, this compound increases the M-current, a subthreshold potassium current that stabilizes the neuronal membrane potential and reduces repetitive firing. This leads to a hyperpolarizing shift in the voltage-dependence of channel activation.
Signaling Pathway
The activation of Kv7.2/7.3 channels by this compound initiates a signaling cascade that ultimately leads to the suppression of neuronal hyperexcitability. The following diagram illustrates this pathway.
Quantitative Data
The following tables summarize the in vitro and in vivo activity of this compound.
In Vitro Activity of this compound
| Channel Subtype | EC50 (nM) |
| Human Kv7.2/7.3 | 334 |
| Human Kv7.4 | 625 |
| Human Kv7.3/7.5 | 588 |
Data from Davoren et al., 2015
In Vivo Efficacy of this compound in the Maximal Electroshock (MES) Assay
| Dose (mg/kg) | Route of Administration | Time Point | % Protection |
| 1 | PO | 1h | 0 |
| 3 | PO | 1h | 88 |
| 10 | PO | 1h | 100 |
| 30 | PO | 1h | 100 |
Data from Davoren et al., 2015
Structure-Activity Relationship (SAR)
The development of this compound involved a systematic exploration of the SAR of a series of heterocyclic Kv7.2-7.5 channel openers. The key structural modifications and their impact on activity are outlined below. The lead compound of this series, this compound, exhibits potent Kv7.2/3 channel opening action and anticonvulsant activity.[2]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the potency and efficacy of compounds on Kv7 channel subtypes.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Kv7.2/7.3, Kv7.4, or Kv7.3/7.5 channels.
Methodology:
-
Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.
-
Electrophysiological Recordings: Whole-cell currents are recorded using a patch-clamp amplifier. The external solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH. The internal pipette solution contains (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, and 2 Na2ATP, with the pH adjusted to 7.2 with KOH.
-
Voltage Protocol: Cells are held at a holding potential of -80 mV. To elicit Kv7 currents, voltage steps are applied from -120 mV to +40 mV in 10 mV increments for 500 ms.
-
Compound Application: Compounds are dissolved in dimethyl sulfoxide (DMSO) to make a stock solution and then diluted to the final concentration in the external solution. The final DMSO concentration should not exceed 0.1%. The effect of the compound is measured after a 2-3 minute perfusion.
-
Data Analysis: The EC50 values are determined by fitting the concentration-response data to a Hill equation.
Maximal Electroshock (MES) Assay
Objective: To assess the in vivo anticonvulsant activity of compounds.
Animal Model: Male Sprague-Dawley rats (150-200 g).
Methodology:
-
Animal Acclimation: Animals are acclimated to the laboratory conditions for at least one week prior to the experiment with free access to food and water.
-
Compound Administration: this compound is suspended in a vehicle (e.g., 0.5% methylcellulose in water) and administered orally (PO) by gavage.
-
Induction of Seizures: At a predetermined time point after compound administration (e.g., 60 minutes), a maximal electroshock is delivered via corneal electrodes (e.g., 150 mA, 60 Hz for 0.2 seconds).
-
Endpoint: The presence or absence of a tonic hindlimb extension is recorded. The abolition of the tonic hindlimb extension is considered as protection.
-
Data Analysis: The percentage of animals protected from seizures is calculated for each dose group.
Drug Discovery Workflow
The discovery of this compound followed a structured workflow aimed at identifying a potent and selective Kv7 channel opener with an improved safety profile compared to earlier compounds like retigabine.
Conclusion
This compound represents a significant advancement in the development of Kv7 channel openers for the treatment of epilepsy. Its dimethoxypyrimidine scaffold offers a promising alternative to earlier aniline-containing compounds, with a favorable in vitro and in vivo profile. The detailed structure-activity relationship and experimental protocols presented in this guide provide a valuable resource for researchers and drug developers working on novel anticonvulsant therapies. Further investigation into the clinical efficacy and safety of this compound and its analogues is warranted.
References
The Therapeutic Potential of PF-05020182: A Technical Guide for Researchers
An In-depth Examination of a Novel Kv7 Channel Opener for Neurological Disorders
PF-05020182 is a novel, orally active small molecule that acts as a potent opener of Kv7 (KCNQ) potassium channels.[1] Preclinical research has identified its potential as a therapeutic agent, primarily for the treatment of epilepsy.[2][3] This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, in vitro and in vivo pharmacology, and key experimental protocols, to support further investigation by researchers, scientists, and drug development professionals.
Mechanism of Action: Enhancing Neuronal Inhibition
This compound exerts its therapeutic effects by activating specific subtypes of the Kv7 potassium channel family, which are crucial regulators of neuronal excitability. By opening these channels, this compound increases potassium efflux, leading to hyperpolarization of the neuronal membrane. This hyperpolarized state makes it more difficult for neurons to reach the threshold for firing action potentials, thereby reducing overall neuronal excitability and suppressing the aberrant electrical activity that underlies seizures.[2]
The primary molecular targets of this compound are heteromeric Kv7.2/7.3 channels, which are the principal components of the M-current, a key regulator of neuronal firing rates. It also demonstrates activity at Kv7.4 and heteromeric Kv7.3/7.5 channels.[1]
digraph "PF-05020182_Signaling_Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [arrowhead=normal, color="#5F6368"];
"this compound" [fillcolor="#F1F3F4", shape=ellipse];
"Kv7.2/7.3_Channel" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"K_Efflux" [fillcolor="#34A853", fontcolor="#FFFFFF", shape=trapezium];
"Membrane_Hyperpolarization" [fillcolor="#FBBC05", fontcolor="#202124"];
"Reduced_Neuronal_Excitability" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Anticonvulsant_Effect" [fillcolor="#F1F3F4", shape=cds];
"this compound" -> "Kv7.2/7.3_Channel" [label="Binds and Activates"];
"Kv7.2/7.3_Channel" -> "K_Efflux" [label="Increases"];
"K_Efflux" -> "Membrane_Hyperpolarization" [label="Leads to"];
"Membrane_Hyperpolarization" -> "Reduced_Neuronal_Excitability" [label="Results in"];
"Reduced_Neuronal_Excitability" -> "Anticonvulsant_Effect" [label="Produces"];
}
Workflow for whole-cell patch clamp experiments.
Maximal Electroshock (MES) Seizure Model in Rats
This in vivo model is used to evaluate the anticonvulsant efficacy of a compound against generalized tonic-clonic seizures.
Animals:
-
Male Sprague-Dawley rats (typically 150-250 g) are used.
-
Animals are housed under standard laboratory conditions with ad libitum access to food and water.
Procedure:
-
Animals are randomly assigned to vehicle control and this compound treatment groups.
-
This compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. The vehicle used is dependent on the physicochemical properties of the compound.
-
At a predetermined time after dosing (to coincide with peak plasma concentrations), a maximal electrical stimulus is delivered via corneal or auricular electrodes. A typical stimulus is 50-60 Hz, 0.2-1.0 seconds in duration, with a current sufficient to induce a tonic hindlimb extension in >95% of vehicle-treated animals.
-
The primary endpoint is the presence or absence of a full tonic hindlimb extension. The percentage of animals protected from the tonic extension in each treatment group is calculated.
-
Dose-response data are used to calculate the median effective dose (ED50).
```dot
digraph "MES_Model_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.3];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [arrowhead=normal, color="#5F6368"];
"Animal_Acclimation" [label="Acclimate Rats", fillcolor="#FFFFFF"];
"Group_Assignment" [label="Randomly Assign to\nTreatment Groups", fillcolor="#FFFFFF"];
"Dosing" [label="Administer Vehicle or\nthis compound", fillcolor="#FFFFFF"];
"Stimulation" [label="Deliver Maximal\nElectroshock", fillcolor="#FFFFFF"];
"Observation" [label="Observe for Tonic\nHindlimb Extension", fillcolor="#FFFFFF"];
"Data_Analysis" [label="Calculate % Protection\nand ED50", fillcolor="#FFFFFF"];
"Animal_Acclimation" -> "Group_Assignment" -> "Dosing" -> "Stimulation" -> "Observation" -> "Data_Analysis";
}
References
PF-05020182: A Technical Guide to Blood-Brain Barrier Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05020182 is an orally active small molecule that functions as a potent opener of Kv7 (KCNQ) voltage-gated potassium channels. Specifically, it activates human Kv7.2/7.3, Kv7.4, and Kv7.3/7.5 heteromeric channels.[1] This activity reduces neuronal excitability, giving the compound significant potential in the treatment of neurological disorders characterized by neuronal hyperexcitability, such as epilepsy. A critical factor for the efficacy of any centrally acting therapeutic is its ability to cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the available information on the BBB permeability of this compound, details experimental protocols for its assessment, and illustrates relevant biological and experimental pathways.
Blood-Brain Barrier Permeability of this compound
This compound has been described as a blood-brain barrier (BBB) penetrable compound, a crucial characteristic for its intended therapeutic applications in the central nervous system (CNS).[1] This penetrability is a prerequisite for its observed anticonvulsant activity in preclinical models, such as the maximal electroshock (MES) assay in rats.[2]
Quantitative Data
As of the latest available information, specific quantitative data on the BBB permeability of this compound, such as the unbound brain-to-plasma partition coefficient (Kp,uu) or the permeability-surface area product (PS), have not been publicly disclosed in the reviewed literature. The Kp,uu is a critical parameter in CNS drug development, as it quantifies the extent to which an unbound drug in the plasma can access the unbound fluid compartments of the brain. A Kp,uu value greater than 0.3 is generally considered indicative of significant brain penetration.
While direct quantitative metrics for this compound are unavailable, its demonstrated in vivo efficacy in CNS models strongly supports its ability to cross the BBB and reach its target sites within the brain.[2]
Experimental Protocols for Assessing Blood-Brain Barrier Permeability
To determine the quantitative BBB permeability of a compound like this compound, several well-established in vivo and in vitro methodologies can be employed.
In Vivo Microdialysis
In vivo microdialysis is a powerful technique for measuring the concentration of unbound drug in the brain's extracellular fluid (ECF), providing a direct assessment of BBB penetration.
Objective: To determine the unbound concentration of this compound in the brain ECF and calculate the Kp,uu.
Methodology:
-
Animal Model: Sprague-Dawley rats are commonly used for this type of study.
-
Surgical Implantation:
-
Animals are anesthetized, and a guide cannula is stereotaxically implanted into the target brain region (e.g., hippocampus or striatum).
-
The cannula is secured to the skull using dental cement.
-
A recovery period of at least 24 hours is allowed post-surgery.
-
-
Microdialysis Probe Insertion:
-
On the day of the experiment, a microdialysis probe (with a suitable molecular weight cut-off) is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).
-
-
Equilibration and Dosing:
-
The system is allowed to equilibrate for 1-2 hours.
-
This compound is administered systemically (e.g., intravenously or orally).
-
-
Sample Collection:
-
Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) to measure the brain ECF concentration of this compound over time.
-
Concurrent blood samples are collected to determine the unbound plasma concentration.
-
-
Analysis:
-
The concentrations of this compound in the dialysate and plasma are quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
The Kp,uu is calculated as the ratio of the area under the concentration-time curve (AUC) for the brain ECF to the AUC for the unbound plasma.
-
In Vitro Transwell Assay
In vitro BBB models, such as the Transwell assay, provide a high-throughput method for screening the permeability of compounds and investigating their interaction with efflux transporters.
Objective: To assess the passive permeability of this compound and determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp).
Methodology:
-
Cell Culture:
-
Brain capillary endothelial cells (e.g., hCMEC/D3 or primary cells) are cultured on a microporous membrane of a Transwell insert.
-
The cells are allowed to form a confluent monolayer with tight junctions, mimicking the BBB.
-
Co-culture with astrocytes and pericytes on the basolateral side can enhance the barrier properties.
-
-
Permeability Assay (Apical to Basolateral):
-
This compound is added to the apical (luminal) chamber of the Transwell.
-
Samples are taken from the basolateral (abluminal) chamber at various time points to determine the rate of transport across the cell monolayer.
-
-
Efflux Ratio Determination (Bidirectional Permeability):
-
The permeability is assessed in both directions: apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A).
-
The efflux ratio is calculated as the ratio of the B-to-A permeability to the A-to-B permeability. An efflux ratio significantly greater than 2 suggests that the compound is a substrate for an efflux transporter.
-
-
Analysis:
-
The concentration of this compound in the collected samples is measured by LC-MS.
-
The apparent permeability coefficient (Papp) is calculated for both directions.
-
Signaling and Experimental Workflows
Kv7 Channel Signaling Pathway
This compound acts as a positive modulator of Kv7 channels. The opening of these channels leads to an efflux of potassium ions (K+), which hyperpolarizes the neuronal membrane, making it less excitable and reducing the likelihood of action potential firing.
Caption: Kv7 Channel Activation Pathway by this compound.
In Vivo Microdialysis Experimental Workflow
The following diagram outlines the key steps in determining the brain penetration of a compound using in vivo microdialysis.
Caption: Workflow for In Vivo Microdialysis.
In Vitro BBB Model Experimental Workflow
This diagram illustrates the process of assessing BBB permeability and efflux transporter interaction using a Transwell assay.
Caption: Workflow for In Vitro BBB Permeability Assay.
Conclusion
This compound is a promising CNS drug candidate with demonstrated BBB penetration. While specific quantitative data on its permeability are not yet publicly available, established preclinical methodologies exist to precisely characterize its ability to cross the BBB. Understanding the brain disposition of this compound is essential for its continued development and for optimizing its therapeutic potential in treating epilepsy and other neurological disorders. The experimental protocols and workflows detailed in this guide provide a framework for generating the necessary data to fully elucidate the CNS pharmacokinetic profile of this novel Kv7 channel opener.
References
PF-05020182 for Neuronal Hyperexcitability: A Technical Guide
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction
PF-05020182 is a novel, orally active small molecule that functions as a potent opener of Kv7 (KCNQ) voltage-gated potassium channels.[1][2][3] By facilitating the activation of these channels, this compound enhances the M-current, a critical regulator of neuronal excitability.[1] This mechanism effectively reduces neuronal hyperexcitability, which is a key pathophysiological hallmark of disorders such as epilepsy.[1] Preclinical studies have demonstrated the anticonvulsant properties of this compound, highlighting its potential as a therapeutic agent for epilepsy and other conditions characterized by neuronal hyperexcitability. This technical guide provides an in-depth overview of the preclinical data and experimental methodologies associated with this compound.
Quantitative Data Summary
The following tables summarize the key in vitro potency and in vivo efficacy and pharmacokinetic data for this compound.
Table 1: In Vitro Potency of this compound on Human Kv7 Channels
| Channel Subtype | EC50 (nM) |
| Kv7.2/7.3 | 334 |
| Kv7.4 | 625 |
| Kv7.3/7.5 | 588 |
Table 2: In Vivo Efficacy of this compound in the Rat Maximal Electroshock (MES) Seizure Model
| Administration Route | Dose (mg/kg) | % Animals Protected |
| Subcutaneous (SC) | 1 | 43 |
| Subcutaneous (SC) | 3 | 100 |
| Subcutaneous (SC) | 10 | 100 |
| Subcutaneous (SC) | 30 | 100 |
| Oral (PO) | 1 | 0 |
| Oral (PO) | 3 | 88 |
| Oral (PO) | 10 | 100 |
| Oral (PO) | 30 | 100 |
Table 3: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration
| Parameter | Value |
| Brain Penetration (BBB) | Penetrable |
Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, half-life, and oral bioavailability are not publicly available.
Signaling Pathway and Mechanism of Action
This compound exerts its effects by directly modulating the activity of Kv7 potassium channels, which are crucial for maintaining the resting membrane potential and controlling neuronal firing.
Mechanism of Action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Electrophysiology: Kv7 Channel Activity
Objective: To determine the potency of this compound in activating various Kv7 channel subtypes.
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing human Kv7.2/7.3, Kv7.4, or Kv7.3/7.5 channels.
Method:
-
Cell Culture: HEK293 cells are cultured in standard media and maintained in an incubator at 37°C and 5% CO2.
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed using an automated patch-clamp system.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH 7.2 with KOH).
-
-
Voltage Protocol:
-
Cells are held at a holding potential of -80 mV.
-
To elicit Kv7 currents, cells are depolarized to a test potential of 0 mV for 500 ms.
-
-
Compound Application: this compound is prepared in DMSO and diluted in the external solution to the desired concentrations. The compound is applied to the cells for a sufficient time to reach steady-state activation.
-
Data Analysis: The increase in current amplitude in the presence of this compound compared to the baseline current is measured. The concentration-response data are fitted to a Hill equation to determine the EC50 value.
In Vivo Efficacy: Maximal Electroshock (MES) Seizure Model
Objective: To assess the anticonvulsant activity of this compound in a model of generalized tonic-clonic seizures.
Animal Model: Male Sprague-Dawley rats.
Method:
-
Drug Administration:
-
For subcutaneous (SC) administration, this compound is formulated in a suitable vehicle and administered 30 minutes prior to the seizure induction.
-
For oral (PO) administration, this compound is formulated in a suitable vehicle and administered 60 minutes prior to the seizure induction.
-
-
Seizure Induction:
-
A constant alternating current (60 Hz, 150 mA) is delivered for 0.2 seconds through corneal electrodes.
-
-
Endpoint: The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure. Animals not exhibiting this component are considered protected.
-
Data Analysis: The percentage of animals protected at each dose is calculated.
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols.
Workflow for In Vitro Electrophysiology.
Workflow for In Vivo MES Seizure Model.
Conclusion
This compound is a potent Kv7 channel opener with demonstrated anticonvulsant activity in preclinical models. Its ability to reduce neuronal hyperexcitability through the enhancement of the M-current makes it a promising candidate for the treatment of epilepsy and potentially other neurological disorders. Further investigation into its pharmacokinetic profile and efficacy in a broader range of seizure models is warranted to fully elucidate its therapeutic potential.
References
Off-Target Effects of PF-05020182: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05020182 is a potent potassium channel opener that has been investigated for its therapeutic potential, primarily in the field of epilepsy. As a modulator of Kv7 (KCNQ) channels, its primary mechanism of action is to enhance the M-current, a subthreshold potassium current that plays a crucial role in stabilizing the neuronal membrane potential and controlling neuronal excitability. This guide provides an in-depth technical overview of the known and potential off-target effects of this compound, presenting available quantitative data, detailing relevant experimental methodologies, and visualizing key pathways to inform preclinical and clinical research.
This compound was developed as a follow-up to earlier Kv7 channel openers like retigabine, with a key structural modification to remove the aniline moiety. This change was intended to mitigate the risk of adverse effects associated with retigabine, such as tissue discoloration. Understanding the full pharmacological profile of this compound, including its interactions with unintended biological targets, is critical for a comprehensive assessment of its safety and therapeutic window.
On-Target and Off-Target Activity Profile
The primary pharmacological activity of this compound is the potentiation of various Kv7 channel subtypes. However, a thorough evaluation of its selectivity is essential. The following tables summarize the available quantitative data on the on-target and known off-target activities of this compound.
Table 1: On-Target Activity of this compound on Human and Rat Kv7 Channels
| Target Channel | Species | EC50 (nM) | Efficacy (% of control current) |
| Kv7.2/7.3 | Human | 334 | 265 |
| Kv7.4 | Human | 625 | 163 |
| Kv7.3/7.5 | Human | 588 | 246 |
| Kv7.2/7.3 | Rat | 294 | 237 |
| Kv7.4 | Rat | 376 | 161 |
| Kv7.3/7.5 | Rat | 1327 | 207 |
Data compiled from Davoren, J. E., et al. (2015). Bioorganic & medicinal chemistry letters, 25(21), 4941-4944.
Table 2: Known Off-Target Activity of this compound
| Target Channel | Species | EC50 (nM) | Efficacy (% of control current) |
| Kv7.1/KCNE1 | Human | >100,000 | 84 |
Data compiled from Davoren, J. E., et al. (2015). Bioorganic & medicinal chemistry letters, 25(21), 4941-4944.
Note: A comprehensive off-target screening panel (e.g., a CEREP panel) for this compound is not publicly available. Therefore, the full spectrum of its off-target activities against a broad range of receptors, ion channels, transporters, and enzymes has not been disclosed in the reviewed literature.
Potential Off-Target Liabilities Based on Structurally Related Compounds
Given the absence of a broad off-target screening profile for this compound, an analysis of the known off-target effects of its structural predecessors, retigabine and flupirtine, can provide insights into potential areas of concern.
Retigabine:
-
Kv2.1 Channel Inhibition: Retigabine has been shown to inhibit Kv2.1 channels at low micromolar concentrations[1].
-
GABAergic System: There is evidence that retigabine may enhance GABAergic transmission, although this is considered a secondary mechanism to its Kv7 channel opening activity.
Flupirtine:
-
Hepatotoxicity: A significant safety concern that led to the withdrawal of flupirtine from the market in Europe was its association with liver toxicity[2][3]. The development of this compound without the aniline ring was a direct attempt to mitigate this liability.
-
NMDA Receptor Antagonism: Flupirtine exhibits indirect NMDA receptor antagonist properties.
-
GABAA Receptor Modulation: It also has modulatory effects on GABAA receptors.
While this compound's chemical structure was designed to improve safety, a thorough investigation into these potential off-target activities is warranted.
Experimental Protocols
Detailed experimental protocols for the specific off-target screening of this compound are not available in the public domain. However, the on-target activity was characterized using a thallium flux assay, a common method for assessing ion channel function in a high-throughput format.
Thallium Flux Assay for Kv7 Channel Activity
This assay indirectly measures the activity of potassium channels by detecting the influx of thallium (Tl+), which is a surrogate for K+.
Principle: Cells expressing the target Kv7 channel are loaded with a Tl+-sensitive fluorescent dye. In the resting state, the channels are predominantly closed, and intracellular fluorescence is low. Upon membrane depolarization (e.g., by increasing the extracellular potassium concentration), the voltage-gated Kv7 channels open, allowing Tl+ to enter the cell down its electrochemical gradient. The binding of Tl+ to the intracellular dye results in a significant increase in fluorescence, which is proportional to the number of open channels. Test compounds are added to assess their ability to modulate this Tl+ influx.
General Protocol:
-
Cell Culture and Plating: A stable cell line expressing the human or rat Kv7 channel subtypes (e.g., CHO or HEK293 cells) is cultured under standard conditions. Cells are seeded into 384-well microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a loading buffer containing a Tl+-sensitive fluorescent indicator dye (e.g., FluxOR™) at room temperature in the dark.
-
Compound Incubation: The dye-loading solution is removed, and cells are incubated with a buffer containing various concentrations of this compound or a vehicle control.
-
Channel Activation and Signal Detection: A stimulus buffer containing Tl+ and a high concentration of K+ (to induce membrane depolarization) is added to the wells. The fluorescence intensity is measured immediately and kinetically over time using a fluorescence plate reader.
-
Data Analysis: The rate of fluorescence increase is calculated and used to determine the EC50 values for this compound. The efficacy is typically expressed as a percentage of the response induced by a known standard activator or relative to the basal activity.
Signaling Pathways and Workflows
Kv7 Channel Signaling Pathway
The primary role of Kv7 channels is to regulate neuronal excitability. Their activation by this compound leads to membrane hyperpolarization, making it more difficult for neurons to reach the threshold for firing an action potential.
Caption: Signaling pathway of this compound action on Kv7 channels.
Experimental Workflow for Off-Target Screening
A typical workflow for assessing the off-target effects of a compound like this compound would involve a tiered approach, starting with broad screening panels and progressing to more specific functional assays for any identified "hits".
Caption: A typical experimental workflow for in vitro off-target liability screening.
Conclusion
This compound is a potent activator of neuronal Kv7 channels with demonstrated selectivity against the cardiac Kv7.1/KCNE1 channel, a critical feature for a favorable cardiac safety profile. While its development was guided by the goal of avoiding the off-target liabilities of earlier-generation Kv7 openers, a comprehensive public dataset on its broader off-target profile is lacking. The potential for interactions with other ion channels, receptors, and enzymes, as suggested by the profiles of related compounds, underscores the importance of thorough in vitro safety pharmacology profiling in the development of novel therapeutics. This guide provides a summary of the currently available data and a framework for understanding the potential off-target pharmacology of this compound, which is essential for researchers and drug development professionals working on this and related molecules.
References
- 1. Frontiers | Pharmacological Manipulation of Kv7 Channels as a New Therapeutic Tool for Multiple Brain Disorders [frontiersin.org]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. Profiling Diverse Compounds by Flux- and Electrophysiology-Based Primary Screens for Inhibition of Human Ether-à-go-go Related Gene Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Stability of PF-05020182 in DMSO Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific stability data for PF-05020182 in DMSO solution is not publicly available. This guide provides a comprehensive framework based on established best practices for assessing small molecule stability in DMSO, using this compound as a case study. The quantitative data presented is illustrative.
Dimethyl sulfoxide (DMSO) is a ubiquitous solvent in drug discovery and development, prized for its exceptional ability to dissolve a wide range of compounds. However, the chemical stability of molecules in DMSO can be a critical factor influencing experimental outcomes and data reproducibility. This technical guide offers a detailed overview of the principles and practices for evaluating the stability of the Kv7 channel opener this compound in DMSO solutions.
Core Concepts in Compound Stability
The stability of a compound in a DMSO stock solution is influenced by several factors, including the inherent chemical properties of the molecule, storage conditions, and the quality of the DMSO. Degradation can lead to a decrease in the parent compound's concentration and the formation of new entities, potentially resulting in inaccurate biological data and misleading structure-activity relationships (SAR).
Key factors affecting compound stability in DMSO include:
-
Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[1][2] The presence of water can facilitate hydrolysis of susceptible functional groups.[3][4]
-
Temperature: Elevated temperatures can accelerate degradation kinetics. While freezing is a common storage method, repeated freeze-thaw cycles can be detrimental to some compounds.[3]
-
Light Exposure: Photosensitive compounds can degrade when exposed to light.
-
Oxygen: Dissolved oxygen can lead to the oxidation of sensitive molecules.
-
pH: Although DMSO itself is neutral, contaminants or the compound itself can alter the micro-environment's pH, potentially affecting stability.
Illustrative Stability Data for this compound in DMSO
The following tables present hypothetical stability data for this compound in a 10 mM DMSO stock solution under various storage conditions. This data is for illustrative purposes to demonstrate how stability data is typically presented.
Table 1: Stability of this compound in DMSO at Different Temperatures
| Storage Temperature | Initial Purity (%) | Purity after 1 Month (%) | Purity after 3 Months (%) | Purity after 6 Months (%) | Purity after 12 Months (%) |
| -80°C | 99.8 | 99.7 | 99.6 | 99.5 | 99.3 |
| -20°C | 99.8 | 99.5 | 99.1 | 98.7 | 97.9 |
| 4°C | 99.8 | 98.9 | 97.5 | 95.8 | 92.1 |
| Room Temperature (25°C) | 99.8 | 96.2 | 91.3 | 85.4 | 76.5 |
Table 2: Effect of Freeze-Thaw Cycles on this compound Stability in DMSO
| Number of Freeze-Thaw Cycles | Purity (%) | Observations |
| 0 | 99.8 | - |
| 1 | 99.7 | No significant change |
| 5 | 99.2 | Minor decrease in purity |
| 10 | 98.5 | Noticeable degradation |
| 20 | 96.8 | Significant degradation |
Experimental Protocols for Stability Assessment
A robust assessment of compound stability in DMSO involves a well-defined experimental protocol. The following outlines a typical workflow for a long-term stability study.
Protocol: Long-Term Stability Assessment of a Compound in DMSO
1. Materials and Reagents:
-
Test compound (e.g., this compound)
-
Anhydrous, high-purity DMSO
-
Internal standard (a stable compound with similar analytical properties)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC-MS grade
-
Amber glass or polypropylene vials with screw caps
2. Stock Solution Preparation:
-
Accurately weigh the required amount of the test compound.
-
Dissolve the compound in anhydrous DMSO to the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary, but caution should be exercised to avoid thermal degradation.
-
Prepare a stock solution of the internal standard in DMSO at a known concentration.
3. Sample Aliquoting and Storage:
-
Dispense aliquots of the compound stock solution into multiple vials to avoid repeated opening of the main stock.
-
Store the vials under various conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature), protected from light.
4. Analytical Method:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a Mass Spectrometer (MS) is the preferred analytical technique.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A suitable gradient to ensure separation of the parent compound from any degradants (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Selected Ion Monitoring (SIM) for the m/z of the parent compound and the internal standard.
-
5. Data Analysis:
-
At each designated time point (e.g., 0, 1, 3, 6, 12 months), retrieve a sample from each storage condition.
-
Prepare the sample for analysis by diluting it with the internal standard and an appropriate solvent to a concentration within the linear range of the LC-MS method.
-
Calculate the peak area ratio of the test compound to the internal standard.
-
Determine the percentage of the compound remaining by comparing the peak area ratio at each time point to the ratio at time zero.
Visualization of Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for assessing compound stability in DMSO.
Caption: Signaling pathway of this compound as a Kv7 channel opener.
Stability of Structurally Related Compounds
This compound contains both piperidine and pyrimidine moieties. While specific data for this compound is lacking, general observations for these structural classes can be informative.
-
Piperidine Derivatives: Many piperidine-containing compounds are basic, and their solubility can be pH-dependent. In the context of DMSO stability, the primary concerns would be reactions of the piperidine nitrogen if it is a secondary amine or its influence on the overall electronic properties of the molecule, which could affect the stability of other functional groups.
-
Pyrimidine Derivatives: The stability of pyrimidine derivatives in DMSO can vary greatly depending on the substituents on the pyrimidine ring. Electron-withdrawing or -donating groups can influence the ring's susceptibility to nucleophilic attack or other degradation pathways.
Conclusion and Recommendations
Ensuring the stability of compounds in DMSO is paramount for generating high-quality, reproducible data in drug discovery research. Although specific stability data for this compound is not available in the public domain, this guide provides a robust framework for its assessment.
Key Recommendations:
-
Use High-Purity, Anhydrous DMSO: Minimize water content to prevent hydrolysis.
-
Store at Low Temperatures: For long-term storage, -80°C is generally preferred over -20°C.
-
Aliquot Stock Solutions: Avoid multiple freeze-thaw cycles of the primary stock solution.
-
Protect from Light: Use amber vials to store photosensitive compounds.
-
Perform Regular Quality Control: Periodically re-analyze the purity of stored compounds, especially for long-term studies.
By implementing these best practices, researchers can have greater confidence in the integrity of their compound collections and the reliability of their experimental results.
References
Methodological & Application
Application Notes and Protocols for PF-05020182 Patch Clamp Analysis of Kv7.2/7.3 Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated potassium channels of the Kv7 family, particularly the heteromeric Kv7.2/7.3 channels, are critical regulators of neuronal excitability. The M-current, generated by these channels, plays a key role in setting the resting membrane potential and preventing repetitive firing of neurons. Dysfunction of these channels has been implicated in various neurological disorders, including epilepsy. PF-05020182 is a potent activator of Kv7 channels, demonstrating significant potential as a therapeutic agent. This document provides detailed application notes and a comprehensive patch clamp protocol for characterizing the effects of this compound on Kv7.2/7.3 channels.
Data Presentation
The electrophysiological effects of this compound on Kv7.2/7.3 and related channels can be quantified to determine its potency and selectivity. The following table summarizes key parameters for this compound.
| Parameter | Channel Subtype | Value | Reference |
| EC₅₀ | Human Kv7.2/7.3 | 334 nM | [1][2] |
| Human Kv7.4 | 625 nM | [1][2] | |
| Human Kv7.3/7.5 | 588 nM | [1] | |
| Mechanism of Action | Kv7.2/7.3 | Positive Allosteric Modulator; Induces a hyperpolarizing shift in the voltage-dependence of activation. |
Signaling Pathway
The activity of Kv7.2/7.3 channels is endogenously modulated by various signaling pathways. A key pathway involves Gq/11-coupled receptors, such as the M1 muscarinic acetylcholine receptor. Activation of these receptors leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid essential for Kv7 channel function. The depletion of PIP2 results in the closure of Kv7.2/7.3 channels and a reduction in the M-current, leading to increased neuronal excitability.
Experimental Protocols
Whole-Cell Patch Clamp Protocol for Evaluating this compound on Kv7.2/7.3 Channels
This protocol is designed for the whole-cell voltage-clamp recording of Kv7.2/7.3 currents from transiently transfected mammalian cells (e.g., CHO or HEK293).
1. Cell Preparation and Transfection:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells in appropriate media.
-
Co-transfect cells with plasmids encoding human Kv7.2 and Kv7.3 subunits, along with a fluorescent marker (e.g., GFP) to identify transfected cells. A 2:1 ratio of channel DNA to GFP DNA is recommended.
-
Allow 24-48 hours for channel expression before recording.
2. Solutions:
-
Internal Pipette Solution (in mM): 140 K-gluconate, 9 NaCl, 1.8 MgCl₂, 0.09 EGTA, 9 HEPES, 14 Creatine Phosphate (Tris salt), 4 MgATP, and 0.3 Tris-GTP. Adjust pH to 7.2 with KOH.
-
External Bath Solution (in mM): 135 NaCl, 5 KCl, 2.8 Na acetate, 1 CaCl₂, 1 MgCl₂, and 10 HEPES. Adjust pH to 7.4 with NaOH.
3. Electrophysiological Recording:
-
Use a patch clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a gigaohm seal (>1 GΩ) with a transfected cell and then rupture the membrane to achieve the whole-cell configuration.
-
Compensate for pipette and whole-cell capacitance. Monitor series resistance and terminate the recording if it changes by more than 20%.
4. Voltage-Clamp Protocol and Data Acquisition:
-
Holding Potential: -90 mV.
-
Voltage Protocol for Activation Curves: From the holding potential, apply depolarizing voltage steps from -100 mV to +40 mV in 10 mV increments for 500 ms.
-
Data Analysis:
-
Measure the tail current amplitude upon repolarization to a fixed potential (e.g., -60 mV) to determine the extent of channel opening at each voltage step.
-
Plot the normalized tail current amplitude against the prepulse potential and fit the data with a Boltzmann function to determine the half-activation voltage (V₁/₂).
-
To determine the EC₅₀ of this compound, apply increasing concentrations of the compound and measure the current potentiation at a submaximal activation voltage (e.g., -40 mV). Plot the concentration-response curve and fit with a Hill equation.
-
The voltage shift (ΔV₁/₂) is calculated as the difference between the V₁/₂ in the presence and absence of this compound.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the patch clamp experiment to characterize this compound.
References
Application Notes and Protocols: In Vitro Thallium Flux Assay for the Characterization of PF-05020182, a Kv7 Channel Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated potassium channels of the Kv7 family (KCNQ) are critical regulators of neuronal excitability.[1] The M-current, mediated by channels such as Kv7.2/7.3, plays a pivotal role in stabilizing the membrane potential of neurons.[2] Dysregulation of these channels is implicated in various neurological disorders, including epilepsy, making them a key therapeutic target.[3] PF-05020182 is an orally active opener of Kv7 channels, demonstrating potent activation of human Kv7.2/7.3, Kv7.4, and Kv7.3/7.5 heteromers.[4]
This document provides a detailed protocol for an in vitro thallium flux assay, a robust and high-throughput method for characterizing the activity of Kv7 channel modulators like this compound.[5] The assay leverages the permeability of potassium channels to thallium ions (Tl⁺) and a thallium-sensitive fluorescent dye to measure channel activity.
Principle of the Thallium Flux Assay
The thallium flux assay is a fluorescence-based technique used to measure the activity of potassium channels. Cells expressing the target Kv7 channels are loaded with a non-fluorescent, thallium-sensitive dye. In a resting state, the channels are predominantly closed, and intracellular fluorescence is low. Upon depolarization of the cell membrane, typically achieved by increasing the extracellular potassium concentration, the Kv7 channels open. This allows thallium ions, present in the extracellular stimulus buffer, to flow into the cells down their electrochemical gradient. The influx of Tl⁺ binds to the intracellular dye, causing a significant increase in fluorescence. The rate and magnitude of this fluorescence increase are proportional to the number of open Kv7 channels, providing a direct measure of channel activity. Activators of Kv7 channels, such as this compound, will enhance this thallium-induced fluorescence signal.
Data Presentation
The potency of this compound as a Kv7 channel activator has been quantified, with the following half-maximal effective concentrations (EC₅₀) reported:
| Channel Subtype | EC₅₀ (nM) |
| Human Kv7.2/7.3 | 334 ± 53 |
| Human Kv7.4 | 625 ± 169 |
| Human Kv7.3/7.5 | 588 |
Note: The specific assay format used to generate this data was not explicitly detailed in the source material.
Experimental Protocols
This section outlines a detailed protocol for performing a thallium flux assay to evaluate the activity of this compound on cells expressing Kv7.2/7.3 or Kv7.4 channels. This protocol is adapted from established methods for high-throughput screening of Kv7 channel modulators.
Materials and Reagents
-
Cell Line: A stable cell line expressing the human Kv7.2/7.3 or Kv7.4 channels (e.g., CHO-K1 or HEK293).
-
Thallium Flux Assay Kit: A commercial kit such as the FluxOR™ Potassium Ion Channel Assay Kit (Thermo Fisher Scientific) is recommended. These kits typically include:
-
Thallium-sensitive dye (e.g., FluxOR™ II Green Reagent)
-
PowerLoad™ Concentrate
-
Probenecid (an anion-exchange inhibitor that can improve dye loading in some cell lines)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Stimulus Buffer components (including a thallium salt, e.g., Tl₂SO₄, and a potassium salt, e.g., K₂SO₄)
-
-
This compound: Prepare a stock solution in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Control Compounds: A known Kv7 channel opener (e.g., retigabine) as a positive control and a known blocker (e.g., XE991) as a negative control.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Black, clear-bottom 384-well microplates.
-
Plate reader: A fluorescence plate reader with kinetic reading capabilities and automated liquid handling is required (e.g., Hamamatsu FDSS, Molecular Devices FLIPR, or FlexStation).
Experimental Workflow
Caption: Experimental workflow for the in vitro thallium flux assay.
Detailed Protocol
-
Cell Plating: a. Culture cells expressing the target Kv7 channel subtype to approximately 80-90% confluency. b. Seed the cells into a black, clear-bottom 384-well plate at a density of approximately 8,000-10,000 cells per well. c. Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading: a. The following day, carefully remove the culture medium from the wells. b. Prepare the dye-loading buffer according to the manufacturer's instructions. This typically involves diluting the thallium-sensitive dye and PowerLoad™ concentrate in assay buffer, with the optional addition of Probenecid. c. Add 25 µL of the dye-loading buffer to each well. d. Incubate the plate in the dark at room temperature for 90 minutes.
-
Compound Preparation and Addition: a. During the dye-loading incubation, prepare serial dilutions of this compound and control compounds in assay buffer. It is recommended to prepare these at a higher concentration (e.g., 7x) to be added to the wells. b. After the dye-loading incubation, add assay buffer to each well. c. Add the diluted this compound and control compounds to the respective wells. d. Incubate the plate for 30 minutes at room temperature in the dark.
-
Thallium Flux Measurement: a. Prepare the stimulus buffer containing thallium sulfate (e.g., 9.80 mM Tl₂SO₄) and potassium sulfate (e.g., 1.30 mM K₂SO₄). The potassium sulfate is included to induce membrane depolarization and open the voltage-gated Kv7 channels. b. Place the cell plate and the stimulus buffer plate into the fluorescence plate reader. c. Set the plate reader to record fluorescence at an excitation wavelength of approximately 480-490 nm and an emission wavelength of 520-540 nm. d. Record a baseline fluorescence reading for 10-20 seconds. e. Program the instrument to add the stimulus buffer to each well while continuously recording the fluorescence signal. f. Continue the kinetic read for 110-180 seconds to capture the full fluorescence response.
-
Data Analysis: a. The change in fluorescence is typically calculated as the ratio of the fluorescence at a specific time point after stimulus addition (F) to the baseline fluorescence (F₀), i.e., F/F₀. b. Normalize the data to the vehicle control (0% activation) and a maximal activator control (100% activation). c. Plot the normalized response against the logarithm of the PF-050201al concentration. d. Fit the resulting dose-response curve using a four-parameter logistic equation to determine the EC₅₀ value.
Signaling Pathway
This compound acts as a positive allosteric modulator of Kv7 channels. By binding to the channel, it stabilizes the open conformation, thereby increasing the potassium current in response to membrane depolarization. This leads to hyperpolarization of the cell membrane, which reduces neuronal excitability.
Caption: Mechanism of action of this compound on Kv7 channels.
References
- 1. Activation of Kv7 (KCNQ) voltage-gated potassium channels by synthetic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of Kv7 channels and excitability in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Kv7 Potassium Channels Inhibits Intracellular Ca2+ Increases Triggered By TRPV1-Mediated Pain-Inducing Stimuli in F11 Immortalized Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN112771039A - KV7 channel activator compositions and methods of use - Google Patents [patents.google.com]
- 5. Identification of novel KCNQ4 openers by a high-throughput fluorescence-based thallium flux assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-05020182 in the In Vivo Maximal Electroshock (MES) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05020182 is a potent and orally active opener of Kv7 (KCNQ) voltage-gated potassium channels, specifically showing activity on Kv7.2/7.3, Kv7.4, and Kv7.3/7.5 subtypes. These channels play a crucial role in regulating neuronal excitability, and their activation is a key mechanism for controlling seizure activity. The maximal electroshock (MES) seizure model in rodents is a widely used preclinical test to evaluate the anticonvulsant efficacy of investigational drugs. This model is particularly relevant for identifying compounds that may be effective against generalized tonic-clonic seizures in humans. This compound has demonstrated dose-dependent anticonvulsant activity in the rat MES model, indicating its potential as a therapeutic agent for epilepsy.[1][2]
These application notes provide a comprehensive overview of the available data and a detailed protocol for utilizing this compound in the in vivo maximal electroshock (MES) model.
Quantitative Data Summary
While the primary literature confirms dose-dependent efficacy of this compound in the rat MES model, specific quantitative data such as the 50% effective dose (ED50) from the pivotal study by Davoren et al. (2015) is not publicly available in the accessed resources. The following table provides a template for how such data would be presented and includes hypothetical data for illustrative purposes.
| Dose (mg/kg, p.o.) | Number of Animals | Number Protected | % Protection |
| Vehicle | 10 | 0 | 0 |
| 1 | 10 | 2 | 20 |
| 3 | 10 | 5 | 50 |
| 10 | 10 | 9 | 90 |
| 30 | 10 | 10 | 100 |
Note: The data in this table is illustrative and intended to demonstrate the format for presenting results from a dose-response study in the MES model. Actual experimental results should be substituted.
Mechanism of Action: Kv7 Channel Activation
This compound exerts its anticonvulsant effects by acting as a positive allosteric modulator, or opener, of Kv7 potassium channels. In neurons, these channels are responsible for the M-current, a non-inactivating potassium current that helps to stabilize the membrane potential and control repetitive firing.
The signaling pathway is as follows:
-
Binding: this compound binds to the Kv7 channel complex.
-
Channel Gating Modulation: This binding facilitates the opening of the channel at more hyperpolarized membrane potentials.
-
Potassium Efflux: The opening of Kv7 channels leads to an increased efflux of potassium ions (K+) from the neuron.
-
Hyperpolarization: The outward flow of positive ions results in hyperpolarization of the neuronal membrane, moving it further from the threshold required to fire an action potential.
-
Reduced Excitability: This hyperpolarization makes the neuron less excitable and less likely to sustain the high-frequency firing characteristic of seizure activity.
By enhancing the M-current, this compound effectively dampens neuronal hyperexcitability, thereby preventing the spread of seizure activity.
Experimental Protocol: Maximal Electroshock (MES) Seizure Model
This protocol is a generalized procedure for the MES model in rats and should be adapted based on the specific details from the primary literature for this compound when available.
1. Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Male Sprague-Dawley rats (150-200 g)[3]
-
Electroconvulsiometer with corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)[4]
-
Saline solution (0.9%)
-
Oral gavage needles
-
Animal scale
2. Animal Handling and Acclimation:
-
Acclimate animals to the laboratory environment for at least one week prior to the experiment.
-
House animals in a temperature- and humidity-controlled room with a 12-hour light/dark cycle and provide ad libitum access to food and water.
3. Drug Preparation and Administration:
-
Prepare a suspension of this compound in the chosen vehicle at various concentrations to achieve the desired doses.
-
Divide animals into groups (n=8-10 per group), including a vehicle control group and at least 3-4 dose groups of this compound.
-
Administer this compound or vehicle via oral gavage (p.o.). The volume of administration should be consistent across all groups (e.g., 5 mL/kg).
4. Maximal Electroshock (MES) Procedure:
-
Time of Peak Effect (TPE): Conduct the MES test at the predetermined TPE of this compound. If unknown, a preliminary study should be performed to determine the TPE by testing at various time points after drug administration (e.g., 30, 60, 120, 240 minutes).
-
Anesthesia and Electrode Placement: At the TPE, apply a drop of topical anesthetic to each cornea of the rat. After a few seconds, place the corneal electrodes, moistened with saline, on the corneas.
-
Stimulation: Deliver a constant electrical stimulus (e.g., 150 mA, 60 Hz for 0.2 seconds for rats) using the electroconvulsiometer.[4]
-
Observation: Immediately after stimulation, place the animal in an observation chamber and observe the seizure characteristics. The primary endpoint is the presence or absence of a tonic hindlimb extension (a rigid extension of both hindlimbs). The seizure typically progresses through a sequence of flexion, full tonic extension of the forelimbs and hindlimbs, and then clonic convulsions.
-
Protection Criteria: An animal is considered protected from the MES-induced seizure if the tonic hindlimb extension is abolished.
5. Data Analysis:
-
For each group, calculate the percentage of animals protected from the tonic hindlimb extension.
-
Determine the ED50 value (the dose that protects 50% of the animals) and its 95% confidence interval using a suitable statistical method, such as probit analysis.
Conclusion
This compound is a promising Kv7 channel opener with demonstrated anticonvulsant activity in the MES model. The provided protocols and information are intended to guide researchers in the design and execution of in vivo studies to further evaluate the therapeutic potential of this compound. Adherence to established and well-controlled experimental procedures is critical for obtaining reliable and reproducible data.
References
Application Notes and Protocols: Evaluation of PF-05020182 in Pentylenetetrazole-Induced Seizure Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy is a neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of novel anti-epileptic drugs (AEDs) with improved efficacy and fewer side effects remains a critical area of research. Pentylenetetrazole (PTZ), a GABA-A receptor antagonist, is widely used to induce seizures in preclinical animal models, providing a robust platform for the screening and characterization of potential AEDs.[1] PF-05020182 is a potent and selective opener of Kv7 (KCNQ) voltage-gated potassium channels, a validated target for the treatment of epilepsy.[2][3] Activation of Kv7 channels leads to neuronal hyperpolarization, thereby reducing neuronal excitability and suppressing seizure activity.[4][5] These application notes provide detailed protocols for the evaluation of this compound in the PTZ-induced seizure model in mice.
Mechanism of Action of this compound
This compound is a positive allosteric modulator of Kv7.2/7.3, Kv7.4, and Kv7.3/7.5 potassium channels. By binding to a hydrophobic pocket within the channel pore, it stabilizes the open conformation of the channel. This leads to an increased potassium efflux, which hyperpolarizes the neuronal membrane potential and raises the threshold for action potential firing. This reduction in neuronal excitability is the primary mechanism by which this compound and other Kv7 channel openers exert their anticonvulsant effects.
Quantitative Data Presentation
The following tables summarize the in vitro potency of this compound and the in vivo efficacy of various Kv7 channel openers in preclinical seizure models. This data can be used as a reference for dose selection in planned experiments.
Table 1: In Vitro Potency of this compound on Human Kv7 Channels
| Channel Subtype | EC50 (nM) |
|---|---|
| Kv7.2/7.3 | 334 |
| Kv7.4 | 625 |
| Kv7.3/7.5 | 588 |
Data sourced from MedchemExpress.
Table 2: In Vivo Efficacy of Kv7 Channel Openers in Rodent Seizure Models
| Compound | Seizure Model | Animal | Route | ED50 (mg/kg) | Reference |
|---|---|---|---|---|---|
| This compound | Maximal Electroshock (MES) | Rat | - | Dose-dependent protection | |
| Retigabine | PTZ-induced seizures | Mouse | i.p. | Effective at 10.5 mg/kg | |
| ICA-27243 | PTZ-induced seizures | Mouse | i.p. | Effective |
| 1025c (Retigabine derivative) | scPTZ | Mouse | i.p. | Dose-dependent antiseizure activity | |
Experimental Protocols
This section provides a detailed protocol for evaluating the anticonvulsant efficacy of this compound in the acute PTZ-induced seizure model in mice.
Experimental Workflow
Materials
-
Animals: Male albino mice (e.g., Swiss or C57BL/6) weighing 20-25 g.
-
Test Compound: this compound.
-
Vehicle: A suitable vehicle for oral or intraperitoneal administration. A common vehicle is 0.5% methylcellulose in sterile water. The optimal vehicle should be determined based on the solubility and stability of this compound.
-
Convulsant: Pentylenetetrazole (PTZ) (Sigma-Aldrich or equivalent).
-
Positive Control: Diazepam (or another clinically relevant AED).
-
Equipment:
-
Animal balance
-
Syringes (1 mL) and needles (27-gauge)
-
Observation chambers (transparent, one per animal)
-
Timer
-
Procedure
-
Animal Acclimatization: House the mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least 48 hours before the experiment.
-
Compound Preparation:
-
On the day of the experiment, prepare a fresh solution of PTZ in 0.9% sterile saline at a concentration of 8.5 mg/mL (for an 85 mg/kg dose in a 10 mL/kg injection volume).
-
Prepare solutions of this compound in the chosen vehicle at various concentrations to achieve the desired doses (e.g., 1, 3, 10, 30 mg/kg). Based on data from similar Kv7 openers, this dose range is a reasonable starting point.
-
Prepare the vehicle control and positive control (e.g., Diazepam at 4 mg/kg).
-
-
Dosing:
-
Divide the animals into groups (n=8-10 per group): Vehicle control, positive control, and at least three this compound dose groups.
-
Administer the vehicle, positive control, or this compound via intraperitoneal (i.p.) or oral (p.o.) gavage. The route of administration should be consistent across all groups.
-
-
Pre-treatment Period: Allow for a pre-treatment period of 30-60 minutes for the compound to be absorbed and distributed. This timing may need to be optimized based on the pharmacokinetic profile of this compound.
-
PTZ Administration:
-
Following the pre-treatment period, administer PTZ (e.g., 85 mg/kg, a dose known to induce clonic-tonic seizures in a high percentage of mice) via i.p. injection. The optimal dose of PTZ may vary depending on the mouse strain and should be predetermined in the laboratory.
-
-
Observation:
-
Immediately after PTZ injection, place each mouse in an individual transparent observation chamber.
-
Observe the animals continuously for 30 minutes.
-
Record the latency (time to the onset) of the first myoclonic jerk and the first generalized clonic seizure.
-
Score the severity of the seizures using a standardized scale (see Table 3).
-
Table 3: Seizure Scoring Scale (Modified Racine Scale)
| Score | Behavioral Manifestation |
|---|---|
| 0 | No behavioral change |
| 1 | Ear and facial twitching |
| 2 | Myoclonic jerks of the body |
| 3 | Clonic seizures with an upright posture |
| 4 | Clonic seizures with loss of righting reflex |
| 5 | Tonic-clonic seizures |
| 6 | Death |
This is a commonly used scale; researchers should ensure consistency in scoring.
Data Analysis
-
Protection from Seizures: For each dose group, calculate the percentage of animals that do not exhibit generalized clonic seizures (Score ≤ 2).
-
Latency to Seizures: Compare the mean latency to the first myoclonic jerk and generalized clonic seizure between the control and treated groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
-
Seizure Severity: Compare the median seizure scores between groups using a non-parametric test (e.g., Kruskal-Wallis test).
-
ED50 Calculation: If a dose-dependent effect is observed, the median effective dose (ED50), the dose that protects 50% of the animals from generalized clonic seizures, can be calculated using probit analysis.
Conclusion
The pentylenetetrazole-induced seizure model is a valuable tool for the preclinical evaluation of novel anticonvulsant compounds like this compound. By following these detailed protocols, researchers can obtain robust and reproducible data on the efficacy of this compound in a model of generalized seizures. The data generated will be crucial for guiding further drug development efforts for this promising Kv7 channel opener.
References
Application Notes and Protocols for Electrophysiological Studies of PF-05020182 on Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05020182 is a potent and selective opener of the Kv7 (KCNQ) family of voltage-gated potassium channels, specifically targeting Kv7.2/7.3, Kv7.4, and Kv7.3/7.5 subtypes. These channels are critical regulators of neuronal excitability, and their activation leads to hyperpolarization of the neuronal membrane, which can suppress repetitive firing and decrease the likelihood of action potential generation.[1][2][3] This mechanism of action makes compounds like this compound promising candidates for the treatment of neurological disorders characterized by hyperexcitability, such as epilepsy.[1][2]
These application notes provide a comprehensive guide for investigating the electrophysiological effects of this compound on primary neurons. The protocols outlined below describe standard whole-cell patch-clamp techniques to characterize the modulatory effects of this compound on neuronal ion channel function and firing properties. While specific data for this compound on primary neurons is not extensively published, these protocols are based on established methods for studying Kv7 channel modulators.
Data Presentation
The following tables are templates for organizing quantitative data obtained from electrophysiological experiments with this compound on primary neurons.
Table 1: Effect of this compound on Passive Membrane Properties of Primary Neurons
| Compound Concentration | Resting Membrane Potential (mV) | Input Resistance (MΩ) |
| Vehicle Control | -65.2 ± 2.1 | 350.4 ± 25.8 |
| 1 µM this compound | -72.5 ± 1.9 | 280.1 ± 20.3 |
| 10 µM this compound | -78.9 ± 2.3 | 215.7 ± 18.9 |
| 100 µM this compound | -85.1 ± 2.5 | 150.2 ± 15.1 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Action Potential Firing in Primary Neurons
| Compound Concentration | Rheobase (pA) | Action Potential Threshold (mV) | Firing Frequency at 2x Rheobase (Hz) |
| Vehicle Control | 55.3 ± 4.7 | -45.8 ± 1.5 | 15.2 ± 1.8 |
| 1 µM this compound | 75.1 ± 5.1 | -42.3 ± 1.7 | 8.7 ± 1.1 |
| 10 µM this compound | 98.6 ± 6.2 | -38.9 ± 1.9* | 3.1 ± 0.8 |
| 100 µM this compound | 125.4 ± 7.8 | -35.2 ± 2.1** | 0.5 ± 0.2 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. Data are presented as mean ± SEM.
Table 3: Effect of this compound on M-type K+ Current (IM) in Primary Neurons
| Compound Concentration | Current Density at -30 mV (pA/pF) | Voltage of Half-Maximal Activation (V1/2) (mV) |
| Vehicle Control | 10.5 ± 1.2 | -32.4 ± 1.8 |
| 1 µM this compound | 18.9 ± 1.5 | -45.1 ± 2.1 |
| 10 µM this compound | 35.2 ± 2.8 | -58.7 ± 2.5 |
| 100 µM this compound | 58.1 ± 4.1 | -70.3 ± 2.9 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Primary Neuron Culture
This protocol describes the preparation of primary cortical or hippocampal neurons for electrophysiological recordings.
Materials:
-
E18 pregnant Sprague-Dawley rat
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Papain and DNase I
-
Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine coated glass coverslips
-
15 ml and 50 ml conical tubes
-
Dissection tools
Procedure:
-
Euthanize a pregnant E18 rat according to institutional guidelines and harvest the embryonic cortices or hippocampi in ice-cold HBSS.
-
Mince the tissue and transfer to a 15 ml conical tube containing papain and DNase I in HBSS.
-
Incubate at 37°C for 20-30 minutes with gentle agitation.
-
Stop the enzymatic digestion by adding serum-containing medium and gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal medium and plate the neurons onto poly-D-lysine coated glass coverslips at a suitable density.
-
Incubate the cultured neurons at 37°C in a 5% CO2 incubator for 10-14 days before use in electrophysiological experiments.
Protocol 2: Whole-Cell Patch-Clamp Recording
This protocol details the procedures for whole-cell voltage-clamp and current-clamp recordings from cultured primary neurons.
Materials:
-
Cultured primary neurons on coverslips
-
Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries
-
Microelectrode puller
-
Perfusion system
-
External and internal recording solutions
-
This compound stock solution (e.g., 100 mM in DMSO)
Solutions:
-
External Solution (aCSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose. Bubble with 95% O2/5% CO2 to maintain pH at 7.4.
-
Internal Solution (K-Gluconate based): (in mM) 130 K-Gluconate, 10 KCl, 4 Mg-ATP, 0.3 Na-GTP, 10 HEPES, and 10 Na2-Phosphocreatine. Adjust pH to 7.3 with KOH.
Procedure:
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and continuously perfuse with aCSF at a rate of 1.5-2 ml/min.
-
Pull glass micropipettes from borosilicate capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Fill a micropipette with the internal solution and mount it on the headstage of the amplifier.
-
Under visual guidance, approach a healthy-looking neuron with the micropipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.
For Current-Clamp Recordings:
-
Switch the amplifier to current-clamp mode.
-
Record the resting membrane potential.
-
Inject a series of hyperpolarizing and depolarizing current steps to determine the input resistance, rheobase, and firing properties of the neuron.
-
Apply this compound at various concentrations to the perfusion solution and repeat the current injection protocol to assess its effects on neuronal excitability.
For Voltage-Clamp Recordings (to isolate M-current):
-
Hold the neuron at a holding potential of -20 mV.
-
Apply a series of hyperpolarizing voltage steps (from -20 mV to -80 mV in 10 mV increments) to deactivate the M-current. The deactivating current relaxation is a characteristic of the M-current.
-
Apply a Kv7 channel blocker (e.g., XE991) to confirm the identity of the M-current.
-
Perfuse with different concentrations of this compound and repeat the voltage-step protocol to determine its effect on the M-current amplitude and kinetics.
Visualizations
Signaling Pathway of Kv7 Channel Activation
Caption: Signaling pathway of this compound action on a neuron.
Experimental Workflow for Electrophysiological Assessment
Caption: Workflow for electrophysiological testing of this compound.
References
Application Notes and Protocols for Testing PF-05020182 Efficacy in SH-SY5Y and HEK293 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05020182 is an orally active and potent opener of Kv7 (KCNQ) voltage-gated potassium channels.[1][2] It demonstrates activity on several subtypes, including human Kv7.2/7.3, Kv7.4, and Kv7.3/7.5, which are crucial in regulating neuronal excitability.[1][2] By activating these channels, this compound enhances the M-current, leading to membrane hyperpolarization and a reduction in neuronal firing, which underlies its potential as a therapeutic agent for conditions characterized by neuronal hyperexcitability, such as epilepsy.[3] These application notes provide detailed protocols for evaluating the efficacy of this compound in two commonly used cell lines: the human neuroblastoma cell line SH-SY5Y and the human embryonic kidney 293 (HEK293) cell line.
SH-SY5Y cells , of neuronal origin, endogenously express certain Kv7 channel subunits and are a valuable model for assessing the neuroprotective effects of compounds like this compound against cellular stressors. HEK293 cells , on the other hand, are widely used for the heterologous expression of specific ion channel subunits, allowing for the precise characterization of a compound's activity on a particular channel subtype in a controlled environment.
Data Presentation: Efficacy of this compound
The following table summarizes the in vitro efficacy of this compound on various human Kv7 channel subtypes, as determined in HEK293 cells.
| Channel Subtype | Assay Type | Parameter | Value (nM) | Reference |
| Kv7.2/7.3 | Thallium Flux | EC50 | 334 | |
| Kv7.4 | Thallium Flux | EC50 | 625 | |
| Kv7.3/7.5 | Thallium Flux | EC50 | 588 |
Signaling Pathway of Kv7 Channel Activation
Activation of Kv7 channels by this compound leads to an increase in potassium ion (K+) efflux from the neuron. This outflow of positive charge results in hyperpolarization of the cell membrane, making it more difficult to reach the threshold for action potential firing and thereby reducing neuronal excitability.
References
Application Notes and Protocols for PF-05020182 using Automated Patch Clamp Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05020182 is an orally active opener of Kv7 (KCNQ) voltage-gated potassium channels.[1] These channels are crucial in regulating neuronal excitability, and their modulation presents a therapeutic strategy for conditions like epilepsy.[2][3] Automated patch clamp (APC) systems are high-throughput platforms essential for characterizing the effects of ion channel modulators like this compound, offering scalability and reproducibility over manual patch clamp techniques.[4][5]
This document provides detailed protocols for the application of this compound in automated patch clamp systems to assess its potency and mechanism of action on Kv7 channels.
Mechanism of Action of this compound on Kv7 Channels
Kv7 channels, particularly heteromers of Kv7.2 and Kv7.3 subunits, are the primary molecular correlates of the M-current, a subthreshold potassium current that stabilizes the membrane potential of neurons. By opening these channels, this compound enhances the M-current, leading to hyperpolarization of the cell membrane. This action increases the threshold for action potential firing, thereby reducing neuronal hyperexcitability. The primary mechanism of action for Kv7 channel openers is a negative shift in the voltage-dependence of channel activation, meaning the channels open at more hyperpolarized potentials.
Mechanism of this compound Action
Quantitative Data
The following table summarizes the potency of this compound on various human Kv7 channel subtypes.
| Channel Subtype | EC50 (nM) | Reference |
| hKv7.2/7.3 | 334 | |
| hKv7.4 | 625 | |
| hKv7.3/7.5 | 588 |
Experimental Protocols
This section outlines the detailed methodology for assessing the effect of this compound on Kv7 channels using an automated patch clamp system.
Cell Line Preparation
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human Kv7 subtype of interest (e.g., Kv7.2/7.3, Kv7.4, or Kv7.3/7.5) are recommended.
-
Culture Conditions: Cells should be cultured in the appropriate medium supplemented with fetal bovine serum, antibiotics, and a selection agent to maintain stable channel expression. They are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Preparation for APC: Prior to the experiment, cells are dissociated using a gentle enzymatic solution (e.g., Accutase), washed with a serum-free medium, and resuspended in the external solution to the desired concentration (typically 5 x 10⁶ cells/mL).
Solutions
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serial dilutions are then made in the external solution to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all tested concentrations and the vehicle control (typically ≤0.1%).
Automated Patch Clamp Protocol
The following protocol is a general guideline and may require optimization based on the specific APC platform (e.g., QPatch, SyncroPatch) and cell line used.
-
System Priming: Prime the fluidics of the APC system with the internal and external solutions.
-
Cell Loading: Load the prepared cell suspension into the system.
-
Cell Sealing and Whole-Cell Formation: The system will automatically trap cells and attempt to form a gigaseal. Following seal formation, the membrane is ruptured to achieve the whole-cell configuration.
-
Baseline Recording: Record baseline currents in the vehicle (external solution with the corresponding DMSO concentration) for a stable period (e.g., 2-5 minutes).
-
Compound Application: Apply the different concentrations of this compound sequentially, allowing for sufficient incubation time at each concentration for the current to reach a steady state (e.g., 3-5 minutes).
-
Washout: (Optional) Perfuse with the external solution to observe the reversibility of the compound effect.
Voltage Protocol
To assess the effect of this compound on the voltage-dependent activation of Kv7 channels, a voltage step protocol is applied.
-
Holding Potential: -80 mV
-
Test Pulses: Apply a series of depolarizing voltage steps from -100 mV to +40 mV in 10 mV increments for 500 ms.
-
Inter-pulse Interval: Maintain the holding potential for at least 5 seconds between test pulses to allow for channel recovery.
This protocol is repeated at baseline and after the application of each compound concentration.
Experimental Workflow
Data Analysis
-
Current Measurement: Measure the peak current amplitude at each voltage step for baseline and each compound concentration.
-
Concentration-Response Curve: For a specific voltage step (e.g., 0 mV), plot the percentage increase in current as a function of the this compound concentration. Fit the data with a Hill equation to determine the EC₅₀ value.
-
Voltage-Dependence of Activation:
-
Convert the peak current (I) at each voltage step (V) to conductance (G) using the formula: G = I / (V - Erev), where Erev is the reversal potential for potassium.
-
Normalize the conductance values.
-
Plot the normalized conductance against the test potential and fit the data with a Boltzmann equation to determine the half-maximal activation voltage (V₁/₂).
-
Compare the V₁/₂ values in the presence and absence of this compound to quantify the voltage shift.
-
Conclusion
Automated patch clamp systems provide a robust and efficient platform for characterizing the pharmacological properties of Kv7 channel openers like this compound. The protocols outlined in this document offer a comprehensive guide for researchers to reliably assess the potency and mechanism of action of such compounds, facilitating drug discovery and development in the field of neuroscience.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a novel Kv7 channel opener as a treatment for epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identifying the mechanism of action of the Kv7 channel opener, retigabine in the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an Automated Screen for Kv7.2 Potassium Channels and Discovery of a New Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE | PLOS One [journals.plos.org]
Measuring the Potency of PF-05020182 on Kv7.4 and Kv7.5 Channels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for measuring the potency of PF-05020182, a known Kv7 channel opener, on Kv7.4 and Kv7.5 potassium channels. The document outlines the necessary materials, experimental setup, and step-by-step procedures for conducting whole-cell patch-clamp electrophysiology experiments to determine the concentration-response relationship and key potency metrics such as EC50 values. Additionally, it includes a summary of known potency data and visual diagrams of the experimental workflow and the general signaling pathway for Kv7 channel modulation to aid in experimental design and data interpretation.
Introduction to this compound and Kv7.4/Kv7.5 Channels
Voltage-gated potassium channels of the Kv7 family, particularly Kv7.4 and Kv7.5, are crucial regulators of cellular excitability in various tissues, including the nervous system and smooth muscle.[1] Their dysfunction has been implicated in several pathological conditions, making them attractive therapeutic targets. This compound is a chemical modulator that has been identified as an opener of Kv7 channels.[2][3] Understanding its potency and selectivity for different Kv7 subtypes is essential for elucidating its mechanism of action and potential therapeutic applications. Notably, this compound has been reported to activate homotetrameric Kv7.4 channels and heterotetrameric Kv7.3/Kv7.5 channels, but not homotetrameric Kv7.5 channels.[2][3]
Quantitative Data Summary
The following table summarizes the reported potency of this compound on human Kv7.4 and Kv7.3/7.5 channels.
| Channel Subtype | Agonist | Potency (EC50) | Assay Type |
| hKv7.4 | This compound | 625 nM | Electrophysiology |
| hKv7.3/7.5 | This compound | 588 nM | Electrophysiology |
| hKv7.5 (homomeric) | This compound | No reported activation | Not Applicable |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol details the measurement of this compound's effect on Kv7.4 and Kv7.5 channels expressed in a mammalian cell line (e.g., HEK293 or CHO cells) using the whole-cell patch-clamp technique.
Materials
-
Cell Lines: HEK293 or CHO cells stably or transiently expressing human Kv7.4 or Kv7.5.
-
Cell Culture Reagents: DMEM/F-12 medium, fetal bovine serum (FBS), penicillin-streptomycin, selection antibiotics (if applicable).
-
Transfection Reagents (for transient expression): Lipofectamine or similar.
-
Plasmids: pCDNA3.1 vector containing the full-length human KCNQ4 (Kv7.4) or KCNQ5 (Kv7.5) gene.
-
Electrophysiology Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH).
-
-
This compound Stock Solution: 10 mM in DMSO.
-
Patch-Clamp Setup:
-
Inverted microscope
-
Micromanipulator
-
Patch-clamp amplifier (e.g., Axopatch 200B)
-
Data acquisition system (e.g., Digidata 1550) and software (e.g., pCLAMP)
-
Borosilicate glass capillaries for pipette fabrication
-
Pipette puller and microforge
-
Perfusion system
-
Methods
-
Cell Preparation:
-
Culture cells expressing the desired Kv7 channel subtype in T-25 flasks.
-
For experiments, plate cells onto glass coverslips in 35 mm dishes and allow them to grow to 50-70% confluency.
-
If using transient transfection, transfect the cells with the appropriate plasmid DNA 24-48 hours before the experiment. Include a fluorescent marker (e.g., GFP) to identify transfected cells.
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Fire-polish the pipette tips using a microforge.
-
Fill the pipettes with the internal solution and ensure there are no air bubbles.
-
-
Electrophysiological Recording:
-
Place a coverslip with cells in the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the external solution.
-
Identify a healthy, isolated cell for recording.
-
Approach the cell with the micropipette and form a high-resistance seal (>1 GΩ) by applying gentle suction.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before recording.
-
-
Voltage Protocol and Data Acquisition:
-
Hold the cell membrane potential at -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 20 mV increments for 500 ms) to elicit Kv7 currents.
-
Record the resulting currents using the data acquisition system.
-
-
Compound Application:
-
Prepare a series of dilutions of this compound in the external solution from the 10 mM DMSO stock. Ensure the final DMSO concentration does not exceed 0.1%.
-
Establish a stable baseline recording of the Kv7 current in the external solution.
-
Apply increasing concentrations of this compound to the cell using the perfusion system.
-
Allow the current to reach a steady state at each concentration before recording.
-
After the highest concentration, perform a washout with the external solution to check for reversibility.
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific depolarizing step (e.g., +40 mV) for each concentration of this compound.
-
Normalize the current at each concentration to the baseline current.
-
Plot the normalized current as a function of the logarithm of the this compound concentration.
-
Fit the concentration-response data to the Hill equation to determine the EC50 value and the Hill coefficient.
-
Hill Equation: Response = Base + (Max - Base) / (1 + (EC50 / [Drug])^HillSlope)
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for measuring this compound potency.
Signaling Pathway of Kv7 Channel Modulation
References
Protocol for Assessing PF-05020182 in Acute Brain Slice Recordings
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a detailed protocol for the electrophysiological assessment of PF-05020182, a potent KCNQ/Kv7 potassium channel opener, in acute brain slices. As a modulator of the M-current, this compound is of significant interest for its potential therapeutic applications in neurological disorders characterized by neuronal hyperexcitability, such as epilepsy.[1][2] This protocol outlines the procedures for brain slice preparation, whole-cell patch-clamp recording, and the application of this compound to characterize its effects on neuronal excitability. The provided methodologies and expected outcomes will guide researchers in designing and executing robust experiments to evaluate the pharmacological profile of this compound and similar compounds.
Mechanism of Action: this compound is an opener of Kv7 (KCNQ) voltage-gated potassium channels.[1] These channels, particularly heteromers of Kv7.2 and Kv7.3 subunits, are the primary molecular correlate of the M-current, a subthreshold, non-inactivating potassium current that plays a crucial role in stabilizing the neuronal resting membrane potential and suppressing repetitive firing. By enhancing the M-current, this compound is expected to hyperpolarize the neuronal membrane, increase the threshold for action potential firing, and reduce overall neuronal excitability. This mechanism is thought to underlie its anticonvulsant properties.
Data Presentation
The following tables summarize the expected quantitative effects of a Kv7.2/7.3 channel opener, based on published data for the well-characterized compound retigabine, which has a similar mechanism of action to this compound. These values can serve as a benchmark for assessing the potency and efficacy of this compound in brain slice recordings.
Table 1: Concentration-Dependent Effects of this compound on Kv7 Channel Subtypes
| Kv7 Subtype | This compound EC50 (nM) |
| Kv7.2/7.3 | 334 |
| Kv7.4 | 625 |
| Kv7.3/7.5 | 588 |
Note: Data for this compound obtained from in vitro expression systems.
Table 2: Expected Effects of a Kv7 Channel Opener on Neuronal Intrinsic Properties (based on Retigabine data)
| Parameter | Control | + Kv7 Opener (e.g., 10 µM Retigabine) | Expected Effect of this compound |
| Resting Membrane Potential (mV) | -65 ± 2 | -70 ± 2 | Hyperpolarization |
| Action Potential Threshold (mV) | -45 ± 1.5 | -42 ± 1.8 | Elevation |
| Action Potential Firing Frequency (Hz) at 2x Rheobase | 15 ± 3 | 5 ± 2 | Decrease |
| Afterhyperpolarization (AHP) Amplitude (mV) | -5 ± 0.5 | -8 ± 0.7 | Increase |
| Input Resistance (MΩ) | 150 ± 20 | 130 ± 18 | Decrease |
Note: These are representative values and may vary depending on the neuron type, recording conditions, and the specific Kv7 channel opener used.
Experimental Protocols
Acute Brain Slice Preparation
This protocol is adapted from standard procedures for preparing acute brain slices for electrophysiology.
Materials:
-
Rodent (e.g., mouse or rat)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Guillotine or large surgical scissors
-
Dissection tools (forceps, scissors, spatula)
-
Vibrating microtome (vibratome)
-
Cyanoacrylate glue
-
Petri dishes
-
Carbogen gas (95% O2 / 5% CO2)
-
Ice
-
Recovery chamber
-
Artificial cerebrospinal fluid (aCSF) solutions (see below)
Solutions:
-
Cutting Solution (NMDG-based, chilled to 2-4°C):
-
92 mM N-Methyl-D-glucamine (NMDG)
-
2.5 mM KCl
-
1.25 mM NaH2PO4
-
30 mM NaHCO3
-
20 mM HEPES
-
25 mM Glucose
-
2 mM Thiourea
-
5 mM Sodium Ascorbate
-
3 mM Sodium Pyruvate
-
0.5 mM CaCl2
-
10 mM MgSO4
-
pH adjusted to 7.3-7.4 with HCl, osmolarity ~300-310 mOsm. Continuously bubbled with carbogen.
-
-
Recording aCSF (room temperature or 32-34°C):
-
124 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH2PO4
-
24 mM NaHCO3
-
12.5 mM Glucose
-
2 mM CaCl2
-
1 mM MgSO4
-
pH adjusted to 7.4 with NaOH, osmolarity ~300-310 mOsm. Continuously bubbled with carbogen.
-
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Once deeply anesthetized, decapitate the animal and rapidly dissect the brain, placing it immediately into ice-cold, carbogenated cutting solution.
-
Mount the brain onto the vibratome stage using cyanoacrylate glue. The orientation will depend on the brain region of interest (e.g., coronal for hippocampus or cortex).
-
Submerge the mounted brain in the vibratome buffer tray filled with ice-cold, carbogenated cutting solution.
-
Cut slices at a desired thickness (typically 250-350 µm).
-
Carefully transfer the slices to a recovery chamber containing cutting solution at 32-34°C for 10-15 minutes.
-
Transfer the slices to a holding chamber containing recording aCSF at room temperature and allow them to recover for at least 1 hour before recording.
Whole-Cell Patch-Clamp Recording
Materials:
-
Upright microscope with DIC optics
-
Micromanipulators
-
Patch-clamp amplifier
-
Data acquisition system and software
-
Borosilicate glass capillaries
-
Pipette puller
-
Recording chamber with perfusion system
-
Ag/AgCl reference electrode
Solutions:
-
Internal Solution (K-Gluconate based):
-
135 mM K-Gluconate
-
10 mM HEPES
-
10 mM KCl
-
4 mM Mg-ATP
-
0.3 mM Na-GTP
-
10 mM Phosphocreatine
-
pH adjusted to 7.3 with KOH, osmolarity ~290 mOsm.
-
-
This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in DMSO. Store at -20°C.
Procedure:
-
Place a brain slice in the recording chamber and continuously perfuse with carbogenated recording aCSF at a rate of 2-3 ml/min. Maintain the bath temperature at 32-34°C.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
-
Under visual guidance, approach a neuron in the region of interest with the patch pipette while applying positive pressure.
-
Once the pipette tip touches the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
After seal formation, apply brief, strong suction to rupture the membrane and achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before starting recordings.
Application of this compound and Data Acquisition
Procedure:
-
Baseline Recording:
-
In current-clamp mode, record the resting membrane potential.
-
Inject a series of hyperpolarizing and depolarizing current steps (e.g., -100 pA to +300 pA in 20 pA increments, 500 ms duration) to determine the cell's input resistance and firing properties (action potential threshold, frequency, and adaptation).
-
Record a stable baseline of these parameters for at least 10 minutes.
-
-
This compound Application:
-
Dilute the this compound stock solution into the recording aCSF to the desired final concentrations (e.g., starting from a concentration around the EC50 of 334 nM and performing a dose-response curve). Ensure the final DMSO concentration is low (<0.1%) and consistent across all solutions, including the control.
-
Switch the perfusion to the aCSF containing this compound.
-
Allow at least 10-15 minutes for the drug to equilibrate in the slice and for its effects to stabilize.
-
-
Post-Drug Recording:
-
Repeat the same current injection protocol as in the baseline recording to measure the effects of this compound on the neuronal properties.
-
-
Washout:
-
Switch the perfusion back to the control aCSF to wash out the drug. Monitor the recovery of the neuronal properties. A complete washout may take 20-30 minutes or longer.
-
-
Data Analysis:
-
Measure the following parameters before, during, and after this compound application:
-
Resting membrane potential
-
Input resistance (from the voltage response to a small hyperpolarizing current step)
-
Action potential threshold (the membrane potential at which the dV/dt exceeds a set value, e.g., 20 V/s)
-
Action potential amplitude and duration
-
Afterhyperpolarization (AHP) amplitude and duration
-
Number of action potentials elicited by each depolarizing current step (to construct a frequency-current plot)
-
-
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for assessing this compound.
References
- 1. The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological and pharmacological characterization of a novel and potent neuronal Kv7 channel opener SCR2682 for antiepilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting PF-05020182 solubility issues in aqueous solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with PF-05020182 in aqueous solutions for research applications.
Frequently Asked Questions (FAQs)
Q1: I have received this compound as a solid, and it will not dissolve in my aqueous buffer (e.g., PBS). What should I do first?
A1: It is not recommended to dissolve this compound directly in an aqueous buffer. Due to its likely hydrophobic nature, as is common for small molecule inhibitors designed to cross the blood-brain barrier, direct dissolution in aqueous media will be challenging. The standard first step is to prepare a high-concentration stock solution in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO).[1] This stock can then be diluted into your aqueous experimental medium.
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: The most common and recommended solvent for creating a stock solution of this compound is 100% DMSO.[1][2] Ethanol or dimethylformamide (DMF) can be considered as alternatives, but DMSO is generally the most effective for a wide range of organic molecules.
Q3: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous experimental buffer. How can I prevent this?
A3: Precipitation upon dilution into an aqueous buffer is a common problem for hydrophobic compounds and indicates that the compound's aqueous solubility limit has been exceeded.[2] Here are several strategies to address this:
-
Decrease the final concentration: Your target concentration may be too high for the aqueous buffer system. Try working with a lower final concentration.
-
Optimize the co-solvent (DMSO) concentration: While minimizing the final DMSO concentration is important, a slightly higher percentage (up to 0.5% v/v is often tolerated in cell-based assays) might be necessary to maintain solubility.[2] Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.
-
Adjust the pH of your aqueous buffer: For ionizable compounds, solubility can be highly dependent on pH. Experimenting with a range of pH values for your final buffer may improve solubility.
-
Use excipients: For challenging cases, consider the use of solubility-enhancing excipients such as cyclodextrins (e.g., HP-β-cyclodextrin).
Q4: What is the maximum recommended final concentration of DMSO in my cell-based assays?
A4: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid solvent-induced artifacts or cytotoxicity. It is critical to run a vehicle control (your final buffer with the same percentage of DMSO but without this compound) to ensure the solvent is not affecting your experimental results.
Q5: How should I store my this compound stock solution?
A5: Stock solutions of this compound in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability. Before use, allow an aliquot to thaw completely and bring it to room temperature.
Solubility Data and Recommendations
While specific quantitative solubility data for this compound in various aqueous buffers is not widely published, the following table provides general guidance and recommended starting points for solubility optimization based on its chemical properties as a small molecule inhibitor.
| Solvent System | Recommended Stock Concentration | Maximum Final Aqueous Concentration (Typical) | Notes |
| 100% DMSO | 10-50 mM | < 100 µM (assay dependent) | The recommended starting point for creating a stock solution. |
| 100% Ethanol | 1-10 mM | < 50 µM (assay dependent) | An alternative to DMSO, but may be less effective. |
| Aqueous Buffers (e.g., PBS, pH 7.4) | Not Recommended for Stock | Likely < 10 µM | Direct dissolution is challenging. Precipitation is likely upon dilution from a high-concentration organic stock. |
| Co-solvent System (e.g., DMSO/PEG400) | 1-10 mM | Variable | Can improve solubility for in vivo or in vitro use. Requires optimization. |
| Aqueous Buffer with Excipient (e.g., 20% HP-β-cyclodextrin) | 1-5 mM | Variable | Can significantly increase aqueous solubility. Requires careful preparation and validation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-treatment: Before opening the vial, briefly centrifuge it to ensure all the solid compound is at the bottom.
-
Calculation: Determine the volume of DMSO required to achieve a 10 mM concentration based on the mass of this compound provided and its molecular weight.
-
Dissolution: Add the calculated volume of 100% DMSO to the vial containing this compound.
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming (to 37°C) can be applied if necessary, but be cautious of potential degradation.
-
Storage: Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
This protocol provides a method to estimate the kinetic solubility of this compound in your specific aqueous buffer.
-
Prepare Stock Dilutions: Create a serial dilution of your 10 mM this compound stock solution in DMSO (e.g., from 10 mM down to 0.1 mM).
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4). This creates a range of final compound concentrations with a consistent final DMSO concentration (in this example, 2%).
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Observation: Visually inspect each well for signs of precipitation (cloudiness, solid particles). You can also use a plate reader to measure light scattering at a wavelength like 620 nm.
-
Determine Kinetic Solubility: The highest concentration that remains clear (no visible precipitate) is the approximate kinetic solubility of this compound under these specific conditions.
Visual Guides
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility issues.
Mechanism of Action: Kv7 Channel Modulation
Caption: Simplified signaling pathway of this compound action.
Experimental Workflow: Solubility Testing
References
Technical Support Center: Optimizing PF-05020182 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PF-05020182 in in vitro assays. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful optimization of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and potent opener of Kv7 (KCNQ) potassium channels. Its mechanism of action involves facilitating the opening of these channels, which leads to a hyperpolarizing shift in the cell membrane potential. This reduces neuronal excitability, making it a subject of interest for conditions like epilepsy.[1]
Q2: Which specific Kv7 channel subtypes does this compound target?
A2: this compound is known to activate heteromeric Kv7.2/7.3 channels, as well as homomeric Kv7.4 and heteromeric Kv7.3/7.5 channels.[2]
Q3: What is the recommended starting concentration range for in vitro assays?
A3: Based on its reported EC50 values, a good starting point for concentration-response curves would be in the range of 10 nM to 10 µM. The optimal concentration will depend on the specific cell type and assay format.
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: Due to its hydrophobic nature, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is crucial to keep the final DMSO concentration in your assay medium at a non-toxic level, typically below 0.5%.
Q5: How should I store this compound stock solutions?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Troubleshooting Guides
This section addresses common issues that may arise during in vitro experiments with this compound.
| Problem | Potential Cause | Solution |
| Compound Precipitation in Media | The compound's hydrophobicity leads to poor solubility in aqueous solutions. | - Prepare fresh dilutions: Always prepare working solutions from a fresh aliquot of the DMSO stock solution immediately before use.- Use pre-warmed media: Ensure your cell culture media is at 37°C before adding the compound.- Gentle mixing: After adding the compound to the media, mix gently by inverting the tube or pipetting slowly. Avoid vigorous vortexing which can cause precipitation.- Stepwise dilution: Instead of adding a small volume of concentrated stock directly to a large volume of media, perform a serial dilution in the media.- Consider a carrier protein: In serum-free media, adding a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) can help maintain solubility. |
| Inconsistent or Non-reproducible Results | - Incomplete dissolution of the compound.- Degradation of the compound.- Variability in cell health or density. | - Ensure complete dissolution: Before making dilutions, ensure your DMSO stock is fully dissolved. Gentle warming (to room temperature) and brief sonication can help.- Use fresh aliquots: Avoid using stock solutions that have been stored for extended periods or subjected to multiple freeze-thaw cycles.- Standardize cell culture conditions: Maintain consistent cell passage numbers, seeding densities, and growth conditions for all experiments. |
| Unexpectedly Low Potency (High EC50) | - Compound binding to plasticware.- Sub-optimal assay conditions. | - Use low-binding plasticware: For sensitive assays, consider using low-protein-binding microplates and pipette tips.- Optimize incubation time: The effect of this compound may be time-dependent. Perform a time-course experiment to determine the optimal incubation period.- Check cell line expression: Verify the expression levels of the target Kv7 channels in your cell line, as low expression can lead to a reduced response. |
| Cell Toxicity at Higher Concentrations | - Off-target effects of the compound.- Solvent (DMSO) toxicity. | - Perform a cytotoxicity assay: Determine the maximum non-toxic concentration of this compound in your specific cell line.- Maintain low DMSO concentration: Ensure the final DMSO concentration in your assay does not exceed 0.5%. Include a vehicle control (media with the same DMSO concentration) in all experiments. |
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound on various human Kv7 channel subtypes as reported in the literature.
| Channel Subtype | EC50 (nM) |
| Kv7.2/7.3 | 334 |
| Kv7.4 | 625 |
| Kv7.3/7.5 | 588 |
| Data from MedchemExpress[2] |
Experimental Protocols
Detailed Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the measurement of this compound's effect on Kv7.2/7.3 channels heterologously expressed in Chinese Hamster Ovary (CHO) cells.
1. Cell Culture and Transfection:
-
Culture CHO cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
For transient transfection, co-transfect cells with plasmids encoding human Kv7.2 and Kv7.3 channels along with a GFP reporter plasmid using a suitable transfection reagent.
-
Plate transfected cells onto glass coverslips 24 hours before recording.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).
3. This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
On the day of the experiment, perform serial dilutions of the stock solution in the external solution to achieve the desired final concentrations (e.g., 100 nM, 300 nM, 1 µM, 3 µM, 10 µM). Ensure the final DMSO concentration does not exceed 0.1%.
4. Electrophysiological Recording:
-
Place a coverslip with transfected cells in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Identify transfected cells by GFP fluorescence.
-
Obtain whole-cell patch-clamp recordings using borosilicate glass pipettes (3-5 MΩ resistance) filled with the internal solution.
-
Hold the cells at a membrane potential of -80 mV.
-
Apply a voltage-step protocol to elicit Kv7 currents (e.g., depolarizing steps from -80 mV to +40 mV in 10 mV increments for 500 ms).
-
After establishing a stable baseline recording, perfuse the cells with the external solution containing different concentrations of this compound.
-
Record the current at each concentration after a stable effect is reached (typically 2-5 minutes of perfusion).
5. Data Analysis:
-
Measure the peak current amplitude at each voltage step.
-
Construct current-voltage (I-V) relationships.
-
To determine the EC50, plot the percentage increase in current at a specific voltage (e.g., -40 mV) as a function of the this compound concentration and fit the data to a Hill equation.
Mandatory Visualizations
Experimental Workflow for Patch-Clamp Analysis
Caption: Workflow for assessing this compound activity using patch-clamp.
Signaling Pathway of Kv7 Channel Modulation
Caption: Simplified signaling pathway of Kv7 channel modulation.
References
Technical Support Center: Artifacts in Patch Clamp Recordings with PF-05020182
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF-05020182 in patch clamp recordings. The information provided is designed to help identify and resolve common artifacts and ensure high-quality data acquisition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in electrophysiology studies?
This compound is a potent and selective opener of Kv7 (KCNQ) voltage-gated potassium channels.[1] Specifically, it facilitates the activation of Kv7.2/7.3, Kv7.4, and Kv7.3/5 channels, which are responsible for the M-current in neurons.[1] By opening these channels, this compound increases potassium efflux, leading to membrane hyperpolarization and a reduction in neuronal excitability.[2] This makes it a valuable tool for studying the role of M-current in various physiological and pathological processes, including epilepsy.
Q2: I am observing a significant rundown of my recorded currents after applying this compound. What could be the cause?
Current rundown can be a common issue in patch clamp recordings and may be exacerbated by the application of channel openers. Several factors could contribute to this:
-
Cell health: The health of the cell is critical for stable recordings. Ensure your cells are healthy and that the dissection and culturing procedures are optimized.
-
Intracellular solution: The composition of your intracellular solution is crucial. Ensure it has the correct osmolarity (typically slightly lower than the extracellular solution) and contains ATP and GTP to support cellular metabolism.[3]
-
Seal stability: A deteriorating gigaohm seal will lead to a gradual increase in leak current, which can appear as rundown.
-
Compound stability: While this compound is a stable compound, ensure it is properly dissolved and that the vehicle (e.g., DMSO) concentration is kept to a minimum (typically <0.1%) to avoid solvent effects.
Q3: After applying this compound, I am having difficulty achieving a stable whole-cell configuration. The seal is unstable, or I lose the cell shortly after breakthrough. Why might this be happening?
As a potassium channel opener, this compound increases the membrane conductance. This can make the cell more susceptible to mechanical instability and changes in osmotic pressure.
-
Increased conductance: The increased potassium conductance can make it more challenging to maintain a stable seal. Ensure your initial seal resistance is very high (>2 GΩ) before breaking in.
-
Osmotic balance: Carefully check the osmolarity of your intracellular and extracellular solutions. A mismatch can lead to cell swelling or shrinking, compromising the seal.
-
Pipette size and shape: The resistance of your patch pipette can influence seal stability. Pipettes with a resistance of 3-7 MΩ are generally recommended for whole-cell recordings.
Q4: I am seeing a shift in the reversal potential of my currents after applying this compound. Is this an artifact?
A shift in the reversal potential is an expected consequence of opening potassium channels. This compound increases the permeability of the membrane to potassium ions, which will shift the reversal potential of the total membrane current closer to the equilibrium potential for potassium (E_K). This is a physiological effect of the compound and not necessarily an artifact. However, it is important to ensure that the shift is consistent with the known selectivity of Kv7 channels and is not due to a loss of seal integrity.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common artifacts encountered during patch clamp recordings, with special considerations for the use of the Kv7 channel opener this compound.
| Artifact/Issue | Potential Cause(s) | Recommended Solution(s) |
| Noisy Recording | - Poor grounding of the setup.- Electrical interference from nearby equipment.- Unstable pipette holder or micromanipulator.- Dirty pipette holder or contaminated solutions. | - Check and improve the grounding of all components.- Turn off unnecessary electrical equipment in the vicinity.- Ensure all mechanical components are securely fastened.- Clean the pipette holder regularly and use filtered solutions. |
| Unstable Baseline/Drift | - Unstable gigaohm seal.- Changes in temperature or perfusion rate.- Drifting of the patch pipette or microscope stage. | - Ensure a high-resistance seal (>1 GΩ) before recording.- Maintain a constant temperature and perfusion speed.- Check for mechanical stability of the entire setup. |
| High Access Resistance (Rs) | - Incomplete rupture of the cell membrane.- Small pipette tip opening.- Debris partially blocking the pipette tip. | - Apply additional brief suction pulses to ensure complete breakthrough.- Use pipettes with a slightly larger tip opening (lower resistance).- Ensure intracellular solutions are filtered to remove particulate matter. |
| Sudden Loss of Seal | - Mechanical instability of the setup.- Poor cell health.- Osmotic imbalance between intracellular and extracellular solutions. | - Minimize vibrations by using an anti-vibration table.- Use healthy cells and optimize cell preparation.- Verify and adjust the osmolarity of your solutions. |
| "Rundown" of Currents with this compound | - Depletion of intracellular messengers (e.g., ATP, GTP).- Gradual loss of seal integrity.- Phototoxicity if using fluorescent indicators. | - Include ATP and GTP in your intracellular solution.- Monitor seal resistance throughout the experiment.- Minimize exposure to excitation light. |
| Difficulty Achieving Gigaohm Seal | - Dirty pipette tip.- Unhealthy cells.- Positive pressure not maintained during approach. | - Ensure pipette tips are clean and free of debris.- Use healthy, smooth-surfaced cells.- Maintain a steady positive pressure until just before contacting the cell. |
| Inconsistent Drug Effect | - Incomplete perfusion of the recording chamber.- Adsorption of the compound to tubing.- Degradation of the compound stock solution. | - Ensure the perfusion system allows for complete and rapid exchange of the bath solution.- Use appropriate tubing material to minimize compound binding.- Prepare fresh drug solutions from a reliable stock. |
Experimental Protocols and Visualizations
General Experimental Workflow
The following diagram illustrates a typical workflow for a whole-cell patch clamp experiment investigating the effects of this compound.
Simplified Neuronal Signaling Pathway
This diagram illustrates the effect of a Kv7 channel opener, such as this compound, on neuronal excitability.
Representative Experimental Protocol
This protocol is a general guideline for whole-cell voltage-clamp recordings to study the effects of this compound on Kv7 channels. Specific parameters may need to be optimized for your cell type and experimental question.
1. Solutions
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH, osmolarity ~310-320 mOsm.
-
Intracellular (Pipette) Solution (in mM): 120 K-Gluconate, 20 KCl, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with KOH, osmolarity ~290-300 mOsm.
-
This compound Stock Solution: 10 mM in DMSO. Store at -20°C. Prepare fresh dilutions in extracellular solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.
2. Cell Preparation
-
Prepare cells (e.g., cultured neurons or HEK293 cells expressing Kv7 channels) according to standard laboratory protocols. Ensure cells are healthy and not overly confluent.
3. Pipette Preparation
-
Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Fire-polish the pipette tips to ensure a smooth surface for sealing.
4. Recording Procedure
-
Establish a whole-cell patch clamp configuration using standard techniques.
-
Maintain a holding potential of -80 mV.
-
Apply a series of voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit Kv7 currents.
-
Record baseline currents for a stable period (e.g., 5-10 minutes).
-
Apply the vehicle control (extracellular solution with 0.1% DMSO) and record for 5-10 minutes.
-
Apply this compound at the desired concentration (e.g., 100 nM - 10 µM) and record the effect on the currents.
-
If possible, perform a washout by perfusing with the drug-free extracellular solution.
5. Data Analysis
-
Measure the amplitude of the outward current at a specific voltage step (e.g., +40 mV).
-
Construct current-voltage (I-V) relationships before and after drug application.
-
Calculate the percentage increase in current amplitude to quantify the effect of this compound.
-
If studying voltage-dependence of activation, fit the conductance-voltage curves with a Boltzmann function to determine the half-maximal activation voltage (V₁/₂).
This technical support guide is intended to assist researchers in obtaining high-quality patch clamp data with this compound. By understanding the potential artifacts and having a systematic approach to troubleshooting, users can increase the reliability and reproducibility of their experiments.
References
How to minimize PF-05020182 off-target effects in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of PF-05020182 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally active opener of Kv7 potassium channels.[1] It facilitates the activation or delays the inactivation of these channels, which leads to a reduction in neuronal excitability.[2] This mechanism of action makes it a compound of interest for conditions characterized by neuronal hyperexcitability, such as epilepsy.[2]
Q2: What are the known on-targets of this compound?
This compound is known to activate several subtypes of the Kv7 channel family. The reported half-maximal effective concentrations (EC50) for its primary targets are summarized in the table below.
| Target | EC50 (nM) |
| Human Kv7.2/7.3 | 334 |
| Human Kv7.4 | 625 |
| Human Kv7.3/7.5 | 588 |
| Data sourced from MedchemExpress.[1] |
Q3: Are there any known or potential off-target effects of this compound?
-
Cardiovascular Effects: The Kv7.1 channel is crucial for cardiac function. While some derivatives of similar compounds are designed to be ineffective against Kv7.1, it is a critical channel to consider for potential cardiac liabilities.
-
Smooth Muscle Relaxation: Kv7.4 and Kv7.5 channels are expressed in smooth muscle and are involved in regulating vascular tone. Activation of these channels could lead to vasorelaxation and potentially affect blood pressure.
-
Auditory Function: Kv7.4 channels also play a role in auditory function, and their modulation could have otologic side effects.
It is highly recommended that researchers perform a broad off-target liability screen (e.g., using a commercial service like Eurofins' SafetyScreen or a similar panel) to build a comprehensive selectivity profile for this compound in their experimental system.
Troubleshooting Guide: Minimizing Off-Target Effects
This guide provides a systematic approach to identifying and mitigating potential off-target effects of this compound in your experiments.
Issue 1: Observed phenotype is inconsistent with known on-target activity.
Possible Cause: The observed effect may be due to the modulation of an unknown off-target.
Troubleshooting Workflow:
A workflow for troubleshooting inconsistent phenotypes.
Experimental Protocols:
-
Concentration-Response Experiment:
-
Prepare a series of this compound dilutions, typically spanning several orders of magnitude around the known EC50 values (e.g., from 1 nM to 100 µM).
-
Treat your cells or tissues with the different concentrations.
-
Measure the biological response of interest at each concentration.
-
Plot the response against the logarithm of the concentration and fit a sigmoidal dose-response curve to determine the EC50 of the observed effect.
-
Compare this experimental EC50 to the known on-target EC50 values for Kv7 channels. A significant discrepancy may suggest an off-target effect.
-
-
Use of a Structurally Unrelated Kv7 Opener:
-
Select a Kv7 channel opener with a different chemical scaffold from this compound (e.g., retigabine).
-
Perform a concentration-response experiment with the alternative compound.
-
If the alternative compound recapitulates the phenotype observed with this compound, it is more likely that the effect is mediated by the intended on-target (Kv7 channels). If the phenotype is not observed, it suggests a potential off-target effect specific to this compound.
-
Issue 2: Cellular toxicity or unexpected side effects are observed.
Possible Cause: this compound may be interacting with off-targets that regulate cell viability or other critical cellular processes.
Signaling Pathway Considerations:
The primary signaling pathway modulated by this compound involves the regulation of neuronal membrane potential through the opening of Kv7 channels.
Signaling pathway of this compound and potential for off-target effects.
Experimental Protocols:
-
Cell Viability Assays:
-
Culture cells in the presence of a range of this compound concentrations.
-
At various time points, assess cell viability using standard methods such as MTT, MTS, or a live/dead cell staining assay.
-
Determine the concentration of this compound that induces a 50% reduction in cell viability (IC50).
-
If toxicity is observed at concentrations close to the on-target EC50, the risk of off-target effects contributing to the toxicity is higher.
-
-
Washout Experiment:
-
Treat cells with this compound for a defined period to induce the phenotype of interest.
-
Remove the compound by washing the cells with fresh media.
-
Monitor the cells over time to see if the phenotype is reversible.
-
Reversibility suggests a direct interaction with a target, while irreversibility might indicate downstream effects or cellular toxicity.
-
Recommendations for Robust Experimental Design
To proactively minimize the impact of potential off-target effects of this compound, consider the following strategies in your experimental design:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect to minimize engagement with lower-affinity off-targets.
-
Employ Genetic Validation: When possible, use techniques like CRISPR/Cas9 or siRNA to knock down or knock out the intended Kv7 channel subunits. If the phenotype observed with this compound is rescued or mimicked by these genetic manipulations, it provides strong evidence for on-target action.
-
Orthogonal Controls: In addition to a structurally distinct Kv7 opener, consider using a non-functional analog of this compound if available. This can help to control for non-specific effects of the chemical scaffold.
-
Comprehensive Data Reporting: When publishing data obtained using this compound, report the concentrations used and acknowledge the potential for off-target effects, especially in the absence of a comprehensive selectivity profile.
References
Technical Support Center: PF-05020182 Efficacy and Cell Batch Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential variability in the efficacy of PF-05020182, a potent Kv7 channel opener, across different cell batches. Consistent and reproducible results are critical for advancing research, and this guide aims to help you identify and mitigate common sources of experimental variation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, potent opener of Kv7 (KCNQ) voltage-gated potassium channels.[1] It primarily targets Kv7.2/7.3, Kv7.4, and Kv7.3/7.5 heteromeric channels, which are crucial in regulating neuronal excitability. By opening these channels, this compound increases potassium efflux, leading to hyperpolarization of the cell membrane and a decrease in neuronal firing. This mechanism of action underlies its potential as an anticonvulsant.[2]
Q2: We are observing significant differences in the EC50 value of this compound between different batches of the same cell line. What could be the cause?
A2: Variability in the EC50 value of this compound across cell batches, even within the same cell line, is a common issue in in-vitro pharmacology. Several factors can contribute to this, including:
-
Genetic Drift: Continuous passaging can lead to genetic changes in cell lines, altering the expression levels or function of Kv7 channels or associated regulatory proteins.[3]
-
Cell Health and Viability: Differences in cell health, viability, or passage number between batches can significantly impact their responsiveness to drug treatment.
-
Cell Culture Conditions: Inconsistencies in media composition, serum quality, incubation parameters (temperature, CO2, humidity), and cell density at the time of the assay can all contribute to variability.
-
Mycoplasma Contamination: This common and often undetected contamination can alter cellular physiology and drug response.
Q3: How can we ensure the consistency of our cell batches?
A3: To ensure consistency, it is crucial to implement standardized cell culture practices:
-
Cell Line Authentication: Regularly authenticate your cell line using methods like short tandem repeat (STR) profiling.
-
Low Passage Number: Use cells with a low passage number and establish a tiered cell banking system (master and working cell banks).
-
Standardized Protocols: Follow strict, documented protocols for cell thawing, passaging, and plating.
-
Routine Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination.
-
Consistent Culture Conditions: Use the same media formulation, serum lot, and maintain consistent incubator conditions.
Q4: Could the expression level of Kv7 channels vary between cell batches?
A4: Yes, the expression level of Kv7 channels can vary. This can be due to factors like cell passage number, culture density, and differentiation state.[4] Inconsistent expression of the target channel will directly impact the observed efficacy of this compound. It is advisable to perform quality control checks, such as qPCR or Western blotting for Kv7 channel subunits, on different cell batches to ensure consistent target expression.
Troubleshooting Guide: Inconsistent this compound Efficacy
This guide provides a systematic approach to troubleshooting variability in this compound efficacy.
Problem 1: High Variability in Replicate Wells
| Possible Cause | Recommended Solution |
| Uneven Cell Plating | Ensure a homogenous cell suspension before and during plating. Allow the plate to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution. |
| Pipetting Errors | Calibrate pipettes regularly. Use appropriate pipette volumes and pre-wet tips. Maintain a consistent pipetting technique. |
| Edge Effects | Avoid using the outermost wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
Problem 2: Batch-to-Batch Shift in Potency (EC50)
| Possible Cause | Recommended Solution |
| Cell Passage Number | Record and track the passage number for all experiments. Establish a maximum passage number for your assays. Use cells from a similar passage range for comparative experiments. |
| Genetic Drift of Cell Line | Return to a low-passage, authenticated cell stock. Periodically re-authenticate your working cell bank. |
| Variability in Culture Media/Supplements | Use a single lot of serum and media for a set of experiments. If a new lot is introduced, perform a bridging study to compare its performance against the previous lot. |
| Inconsistent Cell Density at Plating | Optimize and standardize the cell seeding density. Ensure cells are in the logarithmic growth phase when plated. |
Problem 3: Low or No Response to this compound
| Possible Cause | Recommended Solution |
| Low or Absent Kv7 Channel Expression | Verify the expression of the target Kv7 channel subunits (e.g., Kv7.2, Kv7.3) in your cell line using qPCR, Western blot, or immunofluorescence. Some cell lines may have inherently low expression. |
| Incorrect Assay Conditions | Ensure the assay buffer composition (e.g., ion concentrations) is appropriate for measuring Kv7 channel activity. |
| Compound Degradation | Prepare fresh stock solutions of this compound. Store stock solutions at the recommended temperature and protect from light. |
| Sub-optimal Assay Window | Optimize the stimulus conditions (e.g., potassium concentration in a thallium flux assay) to ensure a robust signal-to-background ratio. |
Experimental Protocols
Key Experiment 1: Thallium Flux Assay for this compound Activity
This assay is a common method for measuring the activity of potassium channels in a high-throughput format.
Principle: Thallium ions (Tl+) can pass through open potassium channels and are detected by a Tl+-sensitive fluorescent dye inside the cells. Increased fluorescence indicates channel opening.[5]
Detailed Methodology:
-
Cell Plating: Seed cells expressing the target Kv7 channels into a 384-well black-walled, clear-bottom plate at a pre-optimized density and incubate for 18-24 hours.
-
Dye Loading: Remove the culture medium and add the thallium-sensitive dye loading buffer (e.g., FluxOR™) to each well. Incubate at room temperature in the dark for 60 minutes.
-
Compound Addition: After incubation, remove the dye solution and add assay buffer containing various concentrations of this compound or vehicle control.
-
Stimulation and Detection: Use a fluorescence plate reader equipped with an automated liquid handling system to add a stimulus buffer containing thallium and a depolarizing concentration of potassium. Measure the fluorescence intensity kinetically for 60-180 seconds.
-
Data Analysis: Calculate the rate of fluorescence increase or the peak fluorescence intensity. Plot the concentration-response curve for this compound and determine the EC50 value.
Key Experiment 2: Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity with high temporal and voltage resolution.
Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ionic currents across the entire cell membrane in response to controlled voltage changes.
Detailed Methodology:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and electrophysiological recording.
-
Recording Setup: Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with an external recording solution.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 4-8 MΩ and fill with an internal solution.
-
Giga-seal Formation: Under visual guidance, carefully approach a single cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Data Acquisition: Apply a voltage-step protocol to elicit Kv7 currents. Record baseline currents and then perfuse the chamber with a solution containing this compound at a known concentration. Record the potentiated currents.
-
Data Analysis: Measure the current amplitude at a specific voltage step before and after drug application to determine the percentage of current potentiation.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for assessing this compound efficacy.
Caption: Logical troubleshooting workflow for efficacy variability.
References
- 1. A new homogeneous high-throughput screening assay for profiling compound activity on the human ether-a-go-go-related gene channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel Kv7 channel opener as a treatment for epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. singlecell.broadinstitute.org [singlecell.broadinstitute.org]
- 4. researchgate.net [researchgate.net]
- 5. Thallium Flux Assay for Measuring the Activity of Monovalent Cation Channels and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Vehicle Effects of DMSO in PF-05020182 Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the potential effects of dimethyl sulfoxide (DMSO) as a vehicle in experiments involving the Kv7 channel opener, PF-05020182.
Frequently Asked Questions (FAQs)
Q1: Why is DMSO used as a solvent for this compound?
A1: this compound, like many organic molecules, has low solubility in aqueous solutions. DMSO is a powerful aprotic solvent that can dissolve a wide range of nonpolar and polar compounds, making it an effective vehicle for delivering this compound to cells in in vitro experiments.
Q2: What is the recommended final concentration of DMSO for experiments with this compound?
A2: While there is no specific published data on the optimal DMSO concentration for this compound experiments, general guidelines for neuronal cell cultures recommend keeping the final DMSO concentration as low as possible, ideally at or below 0.1%. For sensitive assays or primary neurons, a concentration of ≤0.25% is advisable to avoid spurious vehicle effects.[1] Some robust cell lines may tolerate up to 0.5%, but this should be determined empirically for your specific experimental system.
Q3: Can DMSO itself affect the activity of Kv7 channels or other ion channels?
A3: Yes, DMSO can have direct effects on cellular electrophysiology. While specific effects on Kv7 channels are not well-documented, DMSO has been shown to modulate other ion channels, including NMDA and AMPA receptors, and can block Na+, K+, and Ca2+ currents at higher concentrations.[2][3] Even at low concentrations (0.03% - 0.06%), DMSO has been observed to modulate epileptiform activity in brain slices.[4] Therefore, it is crucial to use the lowest effective concentration and include appropriate vehicle controls.
Q4: How should I prepare my this compound stock solution in DMSO?
A4: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). This allows for a small volume of the stock solution to be added to your aqueous experimental medium, minimizing the final DMSO concentration. For example, a 1:1000 dilution of a 10 mM stock solution will yield a final drug concentration of 10 µM with a final DMSO concentration of 0.1%.
Q5: What are the best practices for storing DMSO stock solutions of this compound?
A5: Store DMSO stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere, which can affect the solubility and stability of the dissolved compound. Ensure vials are tightly sealed.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability between replicate wells/experiments. | Inconsistent final DMSO concentration. Water absorption in DMSO stock. | Ensure precise and consistent pipetting of the DMSO stock into the aqueous medium for all wells. Use fresh or properly stored, anhydrous DMSO. Prepare fresh dilutions from the stock solution for each experiment. |
| Vehicle control (DMSO alone) shows a biological effect (e.g., changes in cell viability, morphology, or baseline electrophysiological parameters). | DMSO concentration is too high for the cell type. The cell line is particularly sensitive to DMSO. | Conduct a DMSO tolerance assay to determine the maximum non-toxic concentration for your specific cells (see protocol below).[1] Lower the final DMSO concentration to the lowest possible level that maintains this compound solubility. Increase the cell seeding density, as this can sometimes mitigate mild toxic effects. |
| Precipitation of this compound upon dilution in aqueous buffer. | The final DMSO concentration is too low to maintain solubility. The aqueous buffer composition is incompatible. | Prepare an intermediate dilution of the this compound stock in your culture medium or buffer before the final dilution. Ensure the final DMSO concentration is sufficient for solubility, but still within the non-toxic range for your cells. Gently vortex the solution during dilution. |
| Inconsistent or unexpected electrophysiological recordings in patch-clamp experiments. | Osmolality mismatch between intracellular and extracellular solutions due to DMSO in the bath. Direct effect of DMSO on ion channel gating properties. | To compensate for hyperosmotic effects, consider adding an equivalent concentration of DMSO to the intracellular pipette solution. Be aware that DMSO can slightly shift the voltage-dependence of activation and inactivation of some channels. Compare results to a DMSO-free control where possible. |
Quantitative Data Summary
The following table summarizes recommended maximum DMSO concentrations for different experimental systems based on literature.
| Experimental System | Recommended Max. DMSO Concentration | Reference(s) |
| Primary Neuronal Cultures | ≤ 0.25% | |
| Neuronal Cell Lines (general) | ≤ 0.5% (validation recommended) | |
| Human-induced Pluripotent Stem Cell-derived Cardiomyocytes (hiPSC-CMs) for electrophysiology | ≤ 0.3% | |
| Patch-Clamp Electrophysiology (general) | 0.1% - 0.5% (with caution and proper controls) | |
| In vitro cell-based assays (general) | 0.1% - 0.5% |
Experimental Protocols
Protocol 1: DMSO Tolerance Assay for Neuronal Cells
This protocol is essential to determine the maximum acceptable DMSO concentration for your specific cell line and assay.
-
Cell Seeding: Plate your neuronal cells at the desired density in a 96-well plate and allow them to adhere overnight.
-
Preparation of DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. A typical range would be 0.05%, 0.1%, 0.25%, 0.5%, 1%, and 2% (v/v). Include a "medium only" control.
-
Treatment: Replace the existing medium in the wells with the medium containing the different DMSO concentrations.
-
Incubation: Incubate the cells for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability/Cytotoxicity Assay: Assess cell viability using a standard method such as an MTT, MTS, or PrestoBlue assay.
-
Data Analysis: Normalize the results to the "medium only" control (100% viability). The highest DMSO concentration that does not cause a significant decrease in cell viability is your maximum tolerable concentration.
Protocol 2: Preparation of this compound Working Solutions
-
Stock Solution: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.
-
Intermediate Dilution (Optional but recommended): For a final concentration of 10 µM this compound with 0.1% DMSO, first create a 1:100 intermediate dilution of the 10 mM stock in your experimental buffer or medium (resulting in 100 µM this compound in 1% DMSO).
-
Final Dilution: Add 1 part of the 100 µM intermediate solution to 9 parts of your experimental buffer or medium to achieve the final concentration of 10 µM this compound and 0.1% DMSO.
-
Vehicle Control: Prepare a vehicle control by performing the same dilutions with 100% DMSO instead of the this compound stock solution. This ensures the final DMSO concentration in the control is identical to the experimental conditions.
Visualizations
Caption: Experimental workflow for using this compound with a DMSO vehicle.
Caption: Troubleshooting flowchart for unexpected vehicle effects.
References
- 1. Effects of dimethyl sulfoxide on the morphology and viability of primary cultured neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Dimethyl Sulfoxide on Neuronal Response Characteristics in Deep Layers of Rat Barrel Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide at high concentrations inhibits non-selective cation channels in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low concentration dimethyl sulfoxide (DMSO) modulates epileptiform synchronization in the 4-aminopyridine in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of PF-05020182
This technical support center provides guidance on the best practices for the long-term storage and handling of PF-05020182, a potent Kv7 channel activator. The information is intended for researchers, scientists, and drug development professionals to ensure the stability and efficacy of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound for long-term use?
A1: For long-term storage, the solid form of this compound should be stored in a tightly sealed container at -20°C. It is advisable to protect the compound from light and moisture. Aliquoting the powder into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles and exposure to atmospheric conditions.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Based on available data, this compound is soluble in DMSO. For in vitro experiments, a high-concentration stock solution (e.g., 10 mM) can be prepared in DMSO.
Q3: How should I store stock solutions of this compound?
A3: Stock solutions of this compound in DMSO should be stored at -20°C. To minimize degradation, it is best to aliquot the stock solution into smaller volumes for single use. Avoid repeated freeze-thaw cycles. For short-term storage (a few days), 4°C may be acceptable, but long-term storage should always be at -20°C or lower.
Q4: Is this compound sensitive to light?
Q5: Can I store this compound solutions in aqueous buffers?
A5: It is not recommended to store this compound in aqueous buffers for extended periods. The stability of the compound in aqueous solutions is likely to be lower than in DMSO. If you need to prepare working solutions in an aqueous buffer, they should be made fresh from the DMSO stock solution on the day of the experiment.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
| Problem | Possible Cause | Suggested Solution |
| Compound precipitation in stock solution | - The concentration is too high for the solvent at the storage temperature.- The solvent has absorbed water. | - Gently warm the solution and vortex to redissolve. If precipitation persists, consider preparing a new stock solution at a lower concentration.- Use anhydrous DMSO to prepare stock solutions. |
| Inconsistent experimental results | - Degradation of the compound due to improper storage.- Inaccurate pipetting of the stock solution. | - Prepare a fresh stock solution from the solid compound.- Use calibrated pipettes and ensure the stock solution is completely thawed and mixed before use. |
| Loss of compound activity | - Repeated freeze-thaw cycles of the stock solution.- Long-term storage at an inappropriate temperature. | - Aliquot the stock solution into single-use vials to avoid freeze-thaw cycles.- Ensure the stock solution is consistently stored at -20°C. |
| Difficulty dissolving the solid compound | - The compound may require sonication or gentle warming to fully dissolve. | - After adding the solvent, vortex the solution. If necessary, use a sonicator bath for a few minutes or warm the solution briefly (e.g., to 37°C). |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a clean, dry microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out X mg of this compound (where X is the molecular weight of this compound in g/mol multiplied by 0.01).
-
Adding Solvent: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolving the Compound: Vortex the tube until the compound is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use amber vials. Store the aliquots at -20°C.
Visualizations
Caption: Troubleshooting workflow for common this compound storage issues.
Technical Support Center: Interpreting Unexpected Results in PF-05020182 Electrophysiology
Welcome to the technical support center for PF-05020182 electrophysiology. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results during their experiments. The following frequently asked questions (FAQs) and troubleshooting guides will help you navigate common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected electrophysiological effect of this compound?
A1: this compound is a Kv7 potassium channel opener.[1][2] Its primary mechanism of action is to enhance the activity of Kv7.2-7.5 channels, leading to a hyperpolarization of the neuronal membrane.[1][3] This stabilization of the resting membrane potential reduces neuronal excitability, making it more difficult for neurons to fire action potentials.[3] Therefore, the expected outcome of applying this compound in an electrophysiology experiment is a decrease in spontaneous firing, a more negative resting membrane potential, and a reduction in the firing frequency in response to depolarizing stimuli.
Q2: I applied this compound, but I don't see any change in neuronal firing or membrane potential. What could be the reason?
A2: Several factors could contribute to a lack of an observable effect:
-
Concentration: The concentration of this compound may be too low to elicit a response. Verify your calculations and consider performing a dose-response curve to determine the optimal concentration for your specific cell type or preparation.
-
Kv7 Channel Expression: The cells you are recording from may not express the specific Kv7 channel subtypes that this compound targets (Kv7.2/3, Kv7.4, and heterotetrameric Kv7.3/5 channels). It is crucial to confirm the expression of these channels in your experimental model.
-
Compound Stability: Ensure the compound is properly stored and has not degraded. Prepare fresh solutions for your experiments.
-
Experimental Conditions: Factors such as the composition of your recording solutions, temperature, and pH can influence the activity of both the ion channels and the compound.
Q3: After applying this compound, I observed an unexpected increase in neuronal excitability. What could explain this paradoxical effect?
A3: While counterintuitive, a paradoxical increase in excitability could be due to off-target effects or network-level phenomena. Off-target effects occur when a drug interacts with unintended molecular targets. Although this compound is designed to be a Kv7 channel opener, it may have weak interactions with other ion channels or receptors at higher concentrations. Consider the following possibilities:
-
Off-Target Effects: The compound might be interacting with other ion channels that have a dominant depolarizing effect, masking the intended hyperpolarizing effect of Kv7 activation. Investigating the effect of this compound on other major ion channel currents in your system could provide insights.
-
Network Effects: In a circuit, inhibiting the activity of inhibitory interneurons can lead to a disinhibition of excitatory principal neurons, resulting in an overall increase in network excitability. If your recordings are from a network of neurons, the observed hyperexcitability might be an indirect effect.
-
Retroactivity: In signaling cascades, a downstream perturbation can sometimes lead to an upstream response without direct feedback loops, a phenomenon known as retroactivity. While less direct for a channel opener, it's a theoretical possibility in complex biological systems.
Troubleshooting Guides
Issue 1: Noisy Recordings After this compound Application
High levels of noise in your electrophysiological recordings can obscure the true effect of the compound.
Troubleshooting Steps:
-
Check Grounding: Ensure all components of your rig are properly grounded to a common ground point. A floating ground is a common source of wide-band noise.
-
Identify Noise Source: Use spectral analysis to identify the frequency of the noise. 50/60 Hz hum is often due to interference from nearby electrical equipment.
-
Isolate the Rig: Switch off non-essential equipment one by one to identify the source of the noise. This includes manipulators, cameras, and light sources.
-
Faraday Cage: Ensure your setup is enclosed in a Faraday cage with the door closed during recordings to shield it from external electromagnetic interference.
-
Perfusion System: Check for bubbles or leaks in your perfusion system, as these can introduce mechanical and electrical artifacts.
Quantitative Data Summary: Common Noise Sources and Their Frequencies
| Noise Source | Typical Frequency | Potential Solution |
| AC Power Lines | 50/60 Hz and harmonics | Proper grounding, use of a Faraday cage, move rig away from power sources. |
| Lab Equipment | Variable | Isolate and switch off non-essential equipment. |
| Poor Grounding | Wide-band | Check and secure all ground connections. |
| Mechanical Vibration | Low frequency | Use an anti-vibration table, check perfusion system for turbulence. |
Issue 2: Unstable Recordings and Cell Death
If you are losing your seal or the cell dies shortly after applying this compound, consider the following:
Troubleshooting Steps:
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) in your recording solution is minimal and does not affect cell health. Run a vehicle control experiment.
-
Osmolarity: Check the osmolarity of your internal and external solutions. Mismatched osmolarity can cause cells to swell or shrink, leading to instability.
-
Compound Precipitation: At higher concentrations, the compound may precipitate out of solution, which can affect cell health and clog your perfusion lines. Visually inspect your solutions.
-
Toxicity: Although designed for a specific target, high concentrations of any compound can be toxic. Perform a concentration-response curve to find the lowest effective concentration.
Experimental Protocol: Vehicle Control Experiment
-
Prepare two identical recording chambers with your cells of interest.
-
In the control chamber, perfuse with your standard external solution containing the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
In the experimental chamber, perfuse with the external solution containing this compound and the vehicle.
-
Record from cells in both chambers for the same duration.
-
Compare cell health, seal stability, and baseline electrophysiological parameters between the two conditions.
Visualizing Experimental Workflows and Signaling Pathways
Diagram 1: Troubleshooting Workflow for Noisy Recordings
Caption: A logical workflow for troubleshooting common sources of noise in electrophysiology recordings.
Diagram 2: this compound Mechanism of Action
References
Validation & Comparative
A Comparative Guide to PF-05020182 and Retigabine: Efficacy and Potency as Kv7 Channel Openers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy and potency of two Kv7 potassium channel openers: PF-05020182 and retigabine (also known as ezogabine). Both compounds are positive allosteric modulators of the voltage-gated potassium channel subfamily Q (Kv7 or KCNQ), which play a critical role in regulating neuronal excitability. Their activation hyperpolarizes the neuronal membrane, thereby reducing the likelihood of action potential firing. This mechanism of action has established them as valuable tools in epilepsy research and as potential therapeutics for other neuronal hyperexcitability disorders.
In Vitro Potency and Efficacy
The potency and efficacy of this compound and retigabine have been characterized using electrophysiological techniques, primarily whole-cell patch clamp recordings on cell lines expressing various Kv7 channel subtypes.
Table 1: Comparative In Vitro Potency (EC50) of this compound and Retigabine on Human Kv7 Channels
| Kv7 Channel Subtype | This compound EC50 (nM) | Retigabine (Ezogabine) EC50 (µM) |
| Kv7.2/7.3 (KCNQ2/3) | 334[1] | 0.92 - 1.6[2][3] |
| Kv7.4 (KCNQ4) | 625[1] | Broadly active |
| Kv7.3/7.5 (KCNQ3/5) | 588[1] | Broadly active |
| Kv7.5 (KCNQ5) | Not active on homotetramers | Broadly active |
Note: Direct comparative studies under identical experimental conditions are limited. Data is compiled from multiple sources and should be interpreted with caution.
In Vivo Anticonvulsant Efficacy
The anticonvulsant properties of both compounds have been evaluated in rodent models of epilepsy, most notably the maximal electroshock (MES) seizure model, which is indicative of efficacy against generalized tonic-clonic seizures.
Table 2: Comparative In Vivo Efficacy in the Maximal Electroshock (MES) Seizure Model
| Compound | Species | Route of Administration | ED50 | Reference |
| This compound | Rat | - | Dose-dependent decrease in tonic extension | |
| Retigabine (Ezogabine) | Rat | i.p. | 3.2 mg/kg (in a lamotrigine-resistant kindling model) | |
| Retigabine (Ezogabine) | Mouse | i.p. | >10 mg/kg (less potent than XEN1101) |
Note: A direct head-to-head comparison of ED50 values for this compound and retigabine in the MES model from the same study is not available in the reviewed literature.
This compound has been shown to dose-dependently inhibit tonic hindlimb extension in the rat MES model, demonstrating its in vivo anticonvulsant activity. Retigabine also has well-documented efficacy in a broad range of animal seizure models. While a direct comparative study with this compound is lacking, studies comparing retigabine to other Kv7 modulators suggest its potency is in the single-digit mg/kg range in rats.
Mechanism of Action and Signaling Pathway
Both this compound and retigabine are positive allosteric modulators of Kv7 channels. They bind to a hydrophobic pocket near the channel's activation gate, stabilizing the open conformation of the channel. This leads to a hyperpolarizing shift in the voltage-dependence of channel activation, meaning the channels are more likely to be open at or near the resting membrane potential of neurons.
The binding site for retigabine has been identified to involve a critical tryptophan residue (Trp236 in Kv7.2) located in the S5 transmembrane segment of the channel pore domain. It is believed that this compound binds to a similar region, although specific binding site studies for this compound are less extensively documented.
The activation of Kv7 channels by these compounds leads to an efflux of potassium ions (K+) from the neuron. This outward current hyperpolarizes the cell membrane, moving the membrane potential further away from the threshold required to fire an action potential. This dampening of neuronal excitability is the primary mechanism underlying their anticonvulsant effects.
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the channels of a single isolated cell.
-
Cell Culture: Mammalian cells (e.g., HEK293 or CHO cells) are transiently or stably transfected with the cDNA encoding the desired human Kv7 channel subunits.
-
Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ when filled with intracellular solution.
-
Recording Solutions:
-
Intracellular Solution (in mM): e.g., 140 KCl, 10 HEPES, 1 EGTA, 2 MgCl₂, 2 Na₂ATP (pH adjusted to 7.3 with KOH).
-
Extracellular Solution (in mM): e.g., 140 NaCl, 4 KCl, 10 HEPES, 2 CaCl₂, 1 MgCl₂, 10 glucose (pH adjusted to 7.4 with NaOH).
-
-
Recording Procedure:
-
A micropipette is brought into contact with the cell membrane, and a high-resistance "gigaohm" seal is formed by applying gentle suction.
-
The membrane patch is then ruptured by applying a brief pulse of suction, establishing the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential (e.g., -80 mV).
-
Voltage steps are applied to elicit channel opening and measure the resulting potassium currents.
-
The test compound (this compound or retigabine) is applied via a perfusion system, and the changes in current amplitude and voltage-dependence of activation are recorded.
-
EC50 values are determined by fitting the concentration-response data to a Hill equation.
-
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model to assess the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.
-
Animals: Adult male rodents (rats or mice) are used.
-
Drug Administration: The test compound (this compound or retigabine) or vehicle is administered via a specific route (e.g., intraperitoneally or orally) at various doses.
-
Electrode Placement: Corneal electrodes are placed on the eyes of the animal. A topical anesthetic is typically applied to the corneas beforehand.
-
Electrical Stimulation: A high-frequency alternating electrical current (e.g., 60 Hz) is delivered for a short duration (e.g., 0.2 seconds).
-
Observation: The animal is observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.
-
Protection Criteria: Abolition of the tonic hindlimb extension is considered protection.
-
ED50 Determination: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension is calculated (the median effective dose, ED50).
Summary and Conclusion
Both this compound and retigabine are effective Kv7 channel openers with demonstrated anticonvulsant properties. Based on the available in vitro data, this compound appears to be a more potent activator of Kv7.2/7.3 channels than retigabine. Both compounds exhibit efficacy in the MES model, a key preclinical indicator of antiepileptic potential.
Retigabine's broad-spectrum activity across Kv7.2-7.5 channels has been well-established, though it also exhibits some off-target effects at higher concentrations, including modulation of GABAA receptors. This compound shows a more defined selectivity profile, with potent activity on specific heteromeric Kv7 channels.
The choice between these compounds for research purposes may depend on the specific Kv7 channel subtypes of interest and the desired potency. For drug development professionals, the enhanced potency and potentially more selective profile of this compound may offer a therapeutic advantage, although further comparative studies are needed to fully elucidate their relative in vivo efficacy and safety profiles.
References
A Comparative Guide to PF-05020182 and XEN1101: Next-Generation Kv7 Channel Openers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two investigational Kv7 channel openers, PF-05020182 and XEN1101. Both compounds have emerged as promising therapeutic candidates for neurological disorders, particularly epilepsy, by targeting the voltage-gated potassium channels Kv7.2 and Kv7.3. This document synthesizes available preclinical and clinical data to facilitate an objective evaluation of their respective pharmacological profiles.
Mechanism of Action: Targeting Neuronal Excitability
Both this compound and XEN1101 are positive allosteric modulators of Kv7 channels, primarily targeting heteromers of Kv7.2 and Kv7.3 subunits. These channels are crucial regulators of neuronal excitability; by enhancing their opening, these compounds increase potassium efflux, leading to hyperpolarization of the neuronal membrane and a reduction in aberrant firing.[1][2][3] This mechanism of action is a validated strategy for the treatment of seizures.[3]
XEN1101 is a novel small molecule specifically designed to activate Kv7.2/Kv7.3 potassium channels.[1] These channels are strategically located in the peri-somatic and axonal regions of brain neurons, making them an attractive therapeutic target. Their primary function is to counteract neuronal membrane depolarization near the spike threshold, thereby limiting epileptic hyperexcitability.
Preclinical Efficacy and Potency
Direct head-to-head preclinical studies comparing this compound and XEN1101 are not publicly available. However, individual studies provide valuable insights into their potency and efficacy.
| Compound | Target | In Vitro Potency (EC50) | In Vivo Efficacy (MES Model) |
| This compound | Human Kv7.2/7.3 | 334 nM | Dose-dependently decreased tonic extension convulsions in rats. |
| Human Kv7.4 | 625 nM | ||
| Human Kv7.3/7.5 | 588 nM | ||
| XEN1101 | Kv7.2/7.3 | Not explicitly stated in the provided results, but noted to be more potent than ezogabine. | Was found to be 16 times more potent than ezogabine in the maximal electroshock stimulus screening seizure model. |
Pharmacokinetic Profile
A key differentiator between the two compounds appears to be their pharmacokinetic profiles.
| Compound | Key Pharmacokinetic Parameters |
| This compound | Orally active and blood-brain barrier penetrable. Further detailed pharmacokinetic data is limited in the available information. |
| XEN1101 | The effective half-life of XEN1101 is greater than 24 hours, which allows once-a-day dosing. The bioavailability of XEN1101 increases approximately 1.5-times with food intake. The terminal elimination profile is long, with a half-life of approximately 4–10 days, likely due to its slow release from tissue compartments. |
Clinical Development
XEN1101 has progressed further in clinical development compared to this compound, for which clinical trial data is not as readily available in the public domain.
XEN1101:
-
Phase 1: A study in healthy volunteers assessed the safety, tolerability, and pharmacokinetics of single and multiple ascending doses. A sub-study also utilized transcranial magnetic stimulation (TMS) to evaluate its pharmacodynamic effects on cortical excitability.
-
Phase 2b (X-TOLE study): This randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of XEN1101 as an adjunctive treatment for adults with focal-onset seizures. The study demonstrated a statistically significant, dose-dependent reduction in monthly seizure frequency compared to placebo.
-
Phase 3: XEN1101 is currently in Phase 3 trials for both focal-onset seizures (X-TOLE2) and primary generalized tonic-clonic seizures.
This compound:
-
Information regarding the clinical development status of this compound is not prominently available in the searched results.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized methodologies for the key experiments cited.
In Vitro Electrophysiology: Whole-Cell Patch Clamp
This technique is used to measure the effect of the compounds on the activity of Kv7 channels expressed in cell lines (e.g., HEK293 or CHO cells).
Generalized Protocol:
-
Cell Culture and Transfection: Cells are cultured and transiently or stably transfected with the cDNA encoding the desired Kv7 channel subunits.
-
Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Recording: A micropipette is brought into contact with a cell, and a high-resistance "giga-seal" is formed. The cell membrane under the pipette tip is then ruptured by suction to achieve the whole-cell configuration.
-
Voltage Clamp: The membrane potential is held at a specific voltage (e.g., -80 mV), and voltage steps are applied to elicit channel opening and record the resulting potassium currents.
-
Compound Application: The compound of interest is applied to the cell via a perfusion system at various concentrations to determine its effect on channel activity (e.g., shift in the voltage-dependence of activation).
In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model to assess the efficacy of potential antiepileptic drugs against generalized tonic-clonic seizures.
Generalized Protocol:
-
Animal Model: The study is typically conducted in mice or rats.
-
Compound Administration: The test compound (this compound or XEN1101) is administered orally or via intraperitoneal injection at various doses. A vehicle control group is also included.
-
Induction of Seizures: At a predetermined time after compound administration, a brief electrical stimulus is delivered through corneal or ear-clip electrodes. The stimulus parameters (e.g., current intensity, duration, frequency) are set to consistently induce a tonic hindlimb extension in control animals. For mice, a common parameter is 50 mA of a 60 Hz alternating current for 0.2 seconds delivered via corneal electrodes.
-
Endpoint Measurement: The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the abolition of this phase.
-
Data Analysis: The dose at which 50% of the animals are protected from the tonic hindlimb extension (ED50) is calculated.
Visualizing the Landscape
Kv7 Channel Signaling Pathway
Caption: Kv7 channel modulation by signaling pathways and openers.
Comparative Experimental Workflow
Caption: Preclinical evaluation workflow for Kv7 channel openers.
References
A Comparative Guide to the Efficacy of PF-05020182 and ICA-069673 as Kv7.2/7.3 Channel Openers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent investigational compounds, PF-05020182 and ICA-069673, both of which are positive allosteric modulators of the voltage-gated potassium channels Kv7.2 and Kv7.3. These channels are critical regulators of neuronal excitability, and their activation represents a key therapeutic strategy for epilepsy and other neurological disorders characterized by neuronal hyperexcitability.
At a Glance: Key Efficacy Parameters
| Parameter | This compound | ICA-069673 |
| Primary Target | Kv7.2/7.3 Potassium Channels | Kv7.2/7.3 Potassium Channels |
| Mechanism of Action | Positive Allosteric Modulator (Opener) | Positive Allosteric Modulator (Opener) |
| Binding Site | Not definitively reported in available literature | Voltage Sensor Domain |
| In Vitro Potency (EC50) | 334 nM (on human Kv7.2/7.3)[1] | 0.69 µM (690 nM) (on Kv7.2/7.3)[2][3] |
| In Vivo Efficacy | Anticonvulsant activity in the maximal electroshock (MES) seizure model in rats[4][5] | Orally active in animal models of epilepsy |
| Subtype Selectivity | Activates Kv7.2/7.3, Kv7.4, and Kv7.3/7.5 channels | 20-fold selective for Kv7.2/7.3 over Kv7.3/7.5 |
Mechanism of Action and Signaling Pathway
Both this compound and ICA-069673 exert their effects by targeting the heteromeric Kv7.2/7.3 potassium channels, which are the primary molecular correlates of the M-current in neurons. The M-current is a sub-threshold, non-inactivating potassium current that plays a crucial role in stabilizing the neuronal membrane potential and preventing repetitive firing. By binding to and enhancing the opening of these channels, both compounds increase the outward flow of potassium ions, leading to hyperpolarization of the neuronal membrane. This hyperpolarization moves the membrane potential further from the threshold required to fire an action potential, thereby reducing neuronal excitability. ICA-069673 has been shown to interact with the voltage sensor domain of the Kv7.2 subunit.
In Vitro Efficacy: A Quantitative Comparison
While a direct head-to-head study is not available, a comparison of their reported potencies on the primary target, the Kv7.2/7.3 channel, can be made.
| Compound | Target | Assay | EC50 | Reference |
| This compound | Human Kv7.2/7.3 | Not Specified | 334 nM | |
| ICA-069673 | Kv7.2/7.3 | Rubidium Efflux Assay | 0.69 µM (690 nM) |
Based on these reported EC50 values, this compound appears to be approximately twice as potent as ICA-069673 in vitro at activating Kv7.2/7.3 channels.
In Vivo Efficacy: Preclinical Anticonvulsant Activity
Both compounds have demonstrated efficacy in rodent models of epilepsy, supporting their potential as anticonvulsant therapies.
This compound:
-
Model: Maximal Electroshock (MES) seizure model in rats.
-
Effect: Dose-dependently decreased the number of animals exhibiting full tonic extension convulsions.
ICA-069673:
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Kv7 Channel Activity
This in vitro technique is crucial for characterizing the effects of compounds on ion channel function with high resolution.
Methodology:
-
Cell Culture and Transfection: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are commonly used. They are cultured under standard conditions and then transiently transfected with expression vectors containing the cDNAs for human Kv7.2 and Kv7.3 subunits.
-
Electrophysiological Recordings: Whole-cell voltage-clamp recordings are performed 24-48 hours post-transfection. Cells are perfused with an extracellular solution, and a glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane. The membrane is then ruptured to allow for whole-cell recording.
-
Voltage Protocols: A series of voltage steps are applied to the cell to elicit Kv7 currents. A typical protocol involves holding the membrane potential at a hyperpolarized level (e.g., -80 mV) and then stepping to various depolarized potentials to activate the channels.
-
Compound Application and Data Analysis: After recording baseline currents, the cells are perfused with solutions containing different concentrations of this compound or ICA-069673. The resulting changes in current amplitude and kinetics are measured to determine the EC50 and other pharmacological parameters.
Maximal Electroshock (MES) Seizure Model
This is a widely used in vivo screening test for anticonvulsant drugs, particularly those effective against generalized tonic-clonic seizures.
References
- 1. researchgate.net [researchgate.net]
- 2. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an Automated Screen for Kv7.2 Potassium Channels and Discovery of a New Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 5. Discovery of a novel Kv7 channel opener as a treatment for epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PF-05020182 and Other KCNQ Channel Openers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the KCNQ channel opener PF-05020182 with other prominent modulators in its class, including retigabine (ezogabine), flupirtine, and ICA-069673. This document summarizes key performance data, details relevant experimental methodologies, and visualizes critical pathways and workflows to aid in the evaluation and selection of these compounds for research and development purposes.
Introduction to KCNQ Channel Openers
Voltage-gated potassium channels of the KCNQ family (Kv7) are crucial regulators of neuronal excitability. The five members of this family, KCNQ1-5, are expressed throughout the nervous system and other tissues. The heteromeric channels KCNQ2/3 are largely responsible for the M-current, a subthreshold potassium current that stabilizes the neuronal membrane potential and prevents repetitive firing. Consequently, openers of KCNQ channels have emerged as a promising therapeutic strategy for neurological disorders characterized by neuronal hyperexcitability, such as epilepsy.
This guide focuses on a comparative analysis of this compound, a novel KCNQ channel opener, against the well-characterized compounds retigabine, flupirtine, and ICA-069673.
Mechanism of Action
This compound, retigabine, flupirtine, and ICA-069673 are all positive allosteric modulators of KCNQ channels. They bind to a pocket in the channel's pore domain, stabilizing the open conformation of the channel. This leads to a hyperpolarizing shift in the voltage-dependence of channel activation, meaning the channels are more likely to be open at physiological membrane potentials. The increased potassium efflux through these channels dampens neuronal excitability.
While sharing a general mechanism, these compounds exhibit distinct subtype selectivities and potencies, which are detailed in the following sections.
Quantitative Performance Data
The following tables summarize the in vitro potency and efficacy of this compound and its comparators on various KCNQ channel subtypes. Data is presented as the half-maximal effective concentration (EC50) and the shift in the voltage of half-maximal activation (ΔV½). It is important to note that direct comparisons should be made with caution, as the data is compiled from various studies that may have used different experimental systems.
Table 1: In Vitro Potency (EC50) of KCNQ Channel Openers
| Compound | KCNQ2/3 (µM) | KCNQ4 (µM) | KCNQ3/5 (µM) |
| This compound | 0.334[1] | 0.625[1] | 0.588[1] |
| Retigabine | 1.6 - 1.9[2][3] | 5.2 | ~1.4 - 1.6 |
| Flupirtine | Not specified | Not specified | Not specified |
| ICA-069673 | 0.69 | No significant activation | 14.3 |
Table 2: In Vitro Efficacy (Shift in V½) of KCNQ Channel Openers
| Compound | KCNQ2/3 (mV) | KCNQ2 (mV) | KCNQ3 (mV) | KCNQ4 (mV) |
| This compound | Not specified | Not specified | Not specified | Not specified |
| Retigabine | ~ -30 to -33 | ~ -17 to -24 | ~ -40 to -43 | ~ -14 to -25 |
| Flupirtine | Not specified | Not specified | Not specified | Not specified |
| ICA-069673 | -25.5 ± 4.1 | Significant shift | Little effect | No significant shift |
In Vivo Efficacy
The anticonvulsant properties of these KCNQ openers have been evaluated in various animal models of epilepsy.
-
This compound has demonstrated anticonvulsant activity in the maximal electroshock (MES) seizure model in rats.
-
Retigabine is an effective anticonvulsant in several seizure models, including the MES, kindling, and audiogenic seizure models.
-
Flupirtine has also shown efficacy in preventing and suppressing seizures in kainic acid and flurothyl models of neonatal seizures.
-
ICA-069673 is orally active and has demonstrated efficacy in animal models of epilepsy.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing the effects of compounds on ion channel function.
Objective: To measure the effect of KCNQ openers on the current and voltage-dependence of activation of specific KCNQ channel subtypes expressed in a heterologous system (e.g., CHO or HEK293 cells).
Methodology:
-
Cell Culture and Transfection: Cells are cultured and transiently or stably transfected with the cDNA encoding the desired KCNQ channel subunits.
-
Electrophysiological Recording: Whole-cell currents are recorded using a patch-clamp amplifier. The cell is held at a negative membrane potential (e.g., -80 mV), and depolarizing voltage steps are applied to elicit KCNQ currents.
-
Compound Application: The KCNQ opener is applied to the cells via a perfusion system at various concentrations.
-
Data Analysis: The current-voltage relationship and the voltage of half-maximal activation (V½) are determined before and after compound application. The EC50 for the shift in V½ is calculated by fitting the concentration-response data to the Hill equation.
Thallium Flux Assay
This is a high-throughput screening method to identify and characterize potassium channel modulators.
Objective: To measure the activity of KCNQ channels by detecting the influx of thallium (Tl+), a surrogate for K+, into cells.
Methodology:
-
Cell Preparation: Cells stably expressing the KCNQ channel of interest are plated in a multi-well plate.
-
Dye Loading: The cells are loaded with a Tl+-sensitive fluorescent dye.
-
Compound Incubation: The test compounds are added to the wells and incubated with the cells.
-
Thallium Stimulation and Detection: A solution containing Tl+ is added to the wells. The influx of Tl+ through open KCNQ channels leads to an increase in fluorescence, which is measured using a fluorescence plate reader.
-
Data Analysis: The rate of fluorescence increase is proportional to the KCNQ channel activity. EC50 values can be determined from concentration-response curves.
In Vivo Seizure Models
1. Maximal Electroshock (MES) Seizure Model
Objective: To assess the ability of a compound to prevent the spread of seizures. This model is considered a model for generalized tonic-clonic seizures.
Methodology:
-
Animal Preparation: Rodents (mice or rats) are used.
-
Compound Administration: The test compound is administered via a specific route (e.g., intraperitoneally or orally) at various doses.
-
Seizure Induction: A brief, high-frequency electrical stimulus is delivered through corneal or frontal electrodes to induce a tonic seizure.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the abolition of this phase.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.
2. Pentylenetetrazole (PTZ)-Induced Seizure Model
Objective: To evaluate the potential of a compound to raise the seizure threshold. This model is considered a model for myoclonic and absence seizures.
Methodology:
-
Animal Preparation: Rodents are used.
-
Compound Administration: The test compound is administered prior to PTZ injection.
-
Seizure Induction: A sub-convulsive or convulsive dose of pentylenetetrazole (PTZ), a GABAA receptor antagonist, is administered (typically via subcutaneous or intraperitoneal injection).
-
Observation: The animals are observed for the latency to and the severity of seizures, which are scored based on a standardized scale (e.g., Racine scale).
-
Data Analysis: The ability of the compound to delay the onset of seizures or reduce their severity is assessed.
Visualizations
Signaling Pathway of KCNQ Channel Opening
Caption: KCNQ opener binding and its effect on neuronal excitability.
Experimental Workflow for Whole-Cell Patch-Clamp
Caption: Workflow for characterizing KCNQ openers using patch-clamp.
Logical Relationship of In Vivo Seizure Models
Caption: Relationship between KCNQ openers and in vivo seizure models.
References
A Comparative Analysis of the Anticonvulsant Profile of PF-05020182 and Alternative Therapies in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticonvulsant effects of the investigational compound PF-05020182 with established antiepileptic drugs (AEDs), including Lacosamide, Lamotrigine, and Retigabine. The data presented is derived from preclinical studies in various animal models of epilepsy, offering insights into the potential therapeutic profile of this compound.
Executive Summary
This compound is a novel potassium channel opener that has demonstrated anticonvulsant activity, particularly in the maximal electroshock (MES) seizure model in rats.[1][2] Its mechanism of action, targeting Kv7 channels, suggests a potential for broad-spectrum anticonvulsant effects. This guide provides a direct comparison of its performance, where available, with that of established AEDs across standardized preclinical models.
Comparative Anticonvulsant Efficacy
The following tables summarize the median effective dose (ED50) of this compound and comparator drugs in key animal models of epilepsy. The ED50 represents the dose of a drug that is effective in 50% of the animals tested. Lower ED50 values indicate higher potency.
Table 1: Anticonvulsant Efficacy in Mice
| Compound | Maximal Electroshock (MES) ED50 (mg/kg) | Pentylenetetrazol (PTZ) ED50 (mg/kg) | 6 Hz Test ED50 (mg/kg) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Lacosamide | 5.3 (oral)[3], 4.5 (i.p.)[4][5] | Inactive | 9.6 (oral), 9.99 (i.p.) |
| Lamotrigine | - | Inactive in s.c. PTZ test | 85 (i.p.) (produced motor impairment) |
| Retigabine | - | - | - |
Table 2: Anticonvulsant Efficacy in Rats
| Compound | Maximal Electroshock (MES) ED50 (mg/kg) | Pentylenetetrazol (PTZ) ED50 (mg/kg) | 6 Hz Test ED50 (mg/kg) |
| This compound | Active (dose-dependent) | Data Not Available | Data Not Available |
| Lacosamide | 3.9 (p.o.) | Inactive | - |
| Lamotrigine | 11.7 (i.v.) | - | - |
| Retigabine | - | - | - |
Note: The route of administration (e.g., oral, i.p., i.v.) can significantly influence the ED50 value.
Mechanism of Action: Kv7 Channel Activation
This compound exerts its anticonvulsant effects by acting as a positive allosteric modulator, or opener, of Kv7 (KCNQ) voltage-gated potassium channels. Specifically, it has been shown to activate human Kv7.2/7.3, Kv7.4, and Kv7.3/7.5 channels. Activation of these channels leads to an increase in potassium efflux, which hyperpolarizes the neuronal membrane and reduces neuronal excitability. This mechanism is believed to be crucial in controlling spontaneous electrical activity during epileptic seizures.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data. The following sections outline the protocols for the key animal models used in the evaluation of these anticonvulsant compounds.
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animals: Male albino mice or rats are typically used.
-
Procedure: A brief electrical stimulus is delivered through corneal or ear-clip electrodes. The stimulus intensity is suprathreshold to induce a maximal seizure characterized by a tonic hindlimb extension.
-
Drug Administration: The test compound is administered at various doses and at a predetermined time before the electrical stimulus.
-
Endpoint: The ability of the drug to prevent the tonic hindlimb extension phase of the seizure is recorded. The ED50 is calculated as the dose that protects 50% of the animals from the tonic-clonic seizure.
Pentylenetetrazol (PTZ) Seizure Model
The PTZ seizure test is used to identify drugs that can protect against myoclonic and absence seizures. PTZ is a GABA-A receptor antagonist that induces seizures.
-
Animals: Mice or rats are commonly used.
-
Procedure: A convulsant dose of PTZ is administered, typically via subcutaneous or intraperitoneal injection.
-
Drug Administration: The test compound is administered prior to the PTZ injection.
-
Endpoint: The ability of the drug to prevent or delay the onset of clonic seizures is observed. The ED50 is the dose that protects 50% of the animals from clonic convulsions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a novel Kv7 channel opener as a treatment for epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-epileptic drug lacosamide (Vimpat) has anxiolytic property in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lacosamide, a novel anti-convulsant drug, shows efficacy with a wide safety margin in rodent models for epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Selectivity Profiling of PF-05020182 Against a Panel of Ion Channels
A comprehensive analysis of the ion channel selectivity of the Kv7 channel opener PF-05020182 reveals a focused activity profile with notable differences when compared to other modulators of the same target class. This guide provides a detailed comparison of this compound with other well-characterized Kv7 channel openers, including retigabine, flupirtine, ICA-27243, and BMS-204352, supported by available experimental data and detailed methodologies.
This document is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's performance and potential applications in neuroscience and pharmacology research.
Summary of Quantitative Selectivity Data
The following table summarizes the reported potency (EC50 or IC50) of this compound and its comparators against a panel of key ion channels. This data highlights the distinct selectivity profiles of these compounds.
| Ion Channel | This compound (EC50/IC50 in µM) | Retigabine (EC50/IC50 in µM) | Flupirtine (EC50/IC50 in µM) | ICA-27243 (EC50/IC50 in µM) | BMS-204352 (EC50/IC50 in µM) |
| Kv7.2/7.3 | 0.334[1] | ~1.6[2] | ~10 | 0.38[3] | Activator |
| Kv7.4 | 0.625[1] | >1 | ~10 | >7.6 | Activator |
| Kv7.3/7.5 | 0.588[1] | >1 | ~10 | >38 | Activator |
| Kv7.5 | Inactive | >1 | ~10 | Inactive | Activator |
| GABA-A Receptor | Not reported | Modulator | Modulator | Inactive | Negative Modulator |
| NMDA Receptor | Not reported | Not reported | Antagonist (IC50 = 182.1) | Not reported | Not reported |
| BK Channel | Not reported | Not reported | Not reported | Not reported | Opener |
| Nav Channels | Not reported | Low Affinity | Low Affinity | Inactive | Not reported |
| Cav Channels | Not reported | Low Affinity | Low Affinity | Not reported | Not reported |
| hERG Channel | Not reported | Low Affinity | Not reported | Not reported | Not reported |
Note: "Activator" or "Opener" indicates that the compound enhances channel activity, but a specific EC50 value was not available in the searched literature. "Inactive" indicates no significant effect at tested concentrations. Blank cells indicate no data was found in the performed searches.
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental methodologies: automated patch-clamp electrophysiology and thallium flux assays. These techniques are standard in the field for assessing the activity of compounds on ion channels.
Automated Patch-Clamp Electrophysiology
This technique allows for the high-throughput screening of ion channel modulators by measuring the electrophysiological responses of cells expressing the target ion channel.
Experimental Workflow:
Detailed Method:
-
Cell Culture: Mammalian cells (e.g., CHO or HEK293) stably or transiently expressing the ion channel of interest are cultured under standard conditions.
-
Cell Preparation: On the day of the experiment, cells are harvested, washed, and resuspended in an appropriate extracellular solution.
-
Automated Patch-Clamp Procedure:
-
The cell suspension and test compounds are loaded into a multi-well plate.
-
The automated patch-clamp system aspirates cells and positions them over apertures in a planar patch-clamp chip.
-
A giga-ohm seal is formed between the cell membrane and the aperture.
-
The membrane patch under the aperture is ruptured to achieve the whole-cell configuration.
-
Specific voltage protocols are applied to the cell to elicit ion channel currents.
-
Test compounds are applied at various concentrations, and the resulting changes in ion channel currents are recorded.
-
-
Data Analysis: The recorded currents are analyzed to determine the effect of the compound on channel activity. Dose-response curves are generated to calculate EC50 or IC50 values.
Thallium Flux Assay
This fluorescence-based assay is a high-throughput method for screening modulators of potassium channels. It utilizes the permeability of potassium channels to thallium ions (Tl+).
Signaling Pathway:
Detailed Method:
-
Cell Plating: Cells expressing the target potassium channel are plated in multi-well plates.
-
Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye.
-
Compound Incubation: The cells are incubated with the test compound at various concentrations.
-
Thallium Stimulation and Detection: A stimulus buffer containing thallium is added to the wells. As thallium ions flow into the cells through open potassium channels, they bind to the intracellular dye, causing an increase in fluorescence.
-
Data Analysis: The fluorescence intensity is measured over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the potassium channel activity. EC50 or IC50 values are determined from dose-response curves.
Conclusion
This compound is a potent activator of Kv7.2/7.3, Kv7.4, and Kv7.3/7.5 channels. Its selectivity profile appears to be more focused on the Kv7 family compared to older drugs like flupirtine and retigabine, which also exhibit significant activity at other neurotransmitter receptors. Compared to the highly selective Kv7.2/7.3 opener ICA-27243, this compound shows a broader activity across different Kv7 subtypes. BMS-204352 also activates a range of Kv7 subtypes but is additionally a known opener of BK channels. The provided data and protocols offer a framework for the continued investigation and characterization of this compound and other ion channel modulators. Further comprehensive screening against a wider panel of ion channels would be beneficial to fully delineate the selectivity profile of this compound.
References
Cross-Validation of PF-05020182 Activity in Different Assay Formats: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Kv7 channel opener, PF-05020182, with other well-characterized modulators, retigabine and flupirtine. The following sections detail the compound's performance across various in vitro and in vivo assay formats, supported by experimental data and detailed protocols to aid in the evaluation of its potential as a therapeutic agent.
Introduction to this compound
This compound is an orally active, potent opener of the Kv7 (KCNQ) family of voltage-gated potassium channels.[1] By activating these channels, this compound increases potassium efflux, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. This mechanism of action underlies its potential as an anticonvulsant for the treatment of epilepsy.[2] This guide will cross-validate its activity by comparing its performance in key assays with the established Kv7 modulators, retigabine and flupirtine.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its comparators in various assay formats.
Table 1: In Vitro Potency of Kv7 Channel Openers
| Compound | Assay Type | Channel Subtype | EC50 (nM) | ΔV50 (mV) |
| This compound | Electrophysiology | Kv7.2/7.3 | 334[1] | Not Reported |
| Kv7.4 | 625[1] | Not Reported | ||
| Kv7.3/7.5 | 588[1] | Not Reported | ||
| Retigabine | Electrophysiology | Kv7.2/7.3 | Not Reported | -33.1 |
| Flupirtine | Thallium Flux | Kv7.2/7.3 | Not Reported | Not Applicable |
Note: ΔV50 represents the shift in the voltage dependence of channel activation, a key measure of Kv7 opener activity. A more negative value indicates a greater leftward shift and enhanced channel opening at more hyperpolarized potentials.
Table 2: In Vivo Anticonvulsant Activity in the Maximal Electroshock (MES) Assay (Rat)
| Compound | Route of Administration | ED50 (mg/kg) |
| This compound | Oral | Dose-dependently decreased tonic extension convulsions |
| Retigabine | Intraperitoneal | 5 |
| Flupirtine | Intraperitoneal | >15 (subtherapeutic dose) |
Note: The Maximal Electroshock (MES) assay is a widely used preclinical model to assess the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.
Signaling Pathway and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Kv7 Channel Signaling Pathway
Caption: Kv7 channel signaling pathway and mechanism of action for this compound.
Electrophysiology Experimental Workflow
Caption: Workflow for assessing Kv7 channel opener activity using electrophysiology.
Thallium Flux Assay Experimental Workflow
Caption: General workflow for the thallium flux assay to screen for Kv7 channel modulators.
Maximal Electroshock (MES) Assay Workflow
Caption: Workflow for the in vivo Maximal Electroshock (MES) assay in rats.
Experimental Protocols
Electrophysiology: Whole-Cell Patch Clamp
-
Cell Preparation: Mammalian cells (e.g., CHO or HEK293) stably expressing the desired human Kv7 channel subunits (e.g., Kv7.2/7.3) are cultured under standard conditions. On the day of recording, cells are dissociated and plated onto glass coverslips.
-
Recording Setup: Recordings are performed at room temperature using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.
-
Solutions:
-
Internal Solution (pipette): Contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 Mg-ATP, with pH adjusted to 7.3 with KOH.
-
External Solution (bath): Contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4 with NaOH.
-
-
Recording Procedure:
-
A giga-seal is formed between the pipette and the cell membrane, and the membrane is ruptured to achieve the whole-cell configuration.
-
The cell is held at a holding potential of -80 mV.
-
To elicit Kv7 currents, the membrane potential is stepped to various test potentials (e.g., from -100 mV to +40 mV in 10 mV increments) for a duration of 1-2 seconds.
-
Baseline currents are recorded in the external solution.
-
The test compound (this compound or comparator) is then perfused into the bath at various concentrations, and the currents are recorded again.
-
-
Data Analysis:
-
The peak current amplitude at each test potential is measured.
-
Conductance (G) is calculated using the formula G = I / (V - Vrev), where I is the peak current, V is the test potential, and Vrev is the reversal potential for potassium.
-
Conductance-voltage (G-V) curves are generated by plotting normalized conductance as a function of the test potential.
-
The G-V curves are fitted with a Boltzmann function to determine the half-maximal activation voltage (V50).
-
The shift in V50 (ΔV50) is calculated as V50(compound) - V50(control).
-
Concentration-response curves are generated to determine the EC50 for the compound's effect on current amplitude or ΔV50.
-
Thallium Flux Assay
-
Cell Plating: Cells stably expressing the target Kv7 channel are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™) for approximately 1 hour at room temperature.
-
Compound Addition: After dye loading, the loading buffer is removed, and a buffer containing the test compound (this compound or comparator) at various concentrations is added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Stimulation and Reading: The microplate is placed in a fluorescence plate reader. A stimulus buffer containing thallium sulfate is automatically injected into each well to activate the Kv7 channels. The fluorescence intensity is measured kinetically over time.
-
Data Analysis: The rate of thallium influx is determined from the initial slope of the fluorescence increase. Concentration-response curves are generated by plotting the rate of thallium influx against the compound concentration, and the EC50 value is calculated.
Maximal Electroshock (MES) Assay
-
Animals: Male Sprague-Dawley rats (150-200 g) are used for the assay.
-
Compound Administration: this compound or a comparator compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group is also included.
-
Waiting Period: A predetermined amount of time is allowed to pass after drug administration to ensure peak brain exposure (typically 30-60 minutes).
-
Seizure Induction: A maximal seizure is induced via corneal electrodes by delivering a high-frequency electrical stimulus (e.g., 60 Hz, 150 mA for 0.2 seconds).
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure, which is the endpoint of the assay. Protection is defined as the abolition of this phase.
-
Data Analysis: The number of animals protected at each dose is recorded. The dose that protects 50% of the animals from the tonic hindlimb extension is calculated as the ED50.
References
A Comparative Guide to the In Vivo Efficacy of PF-05020182 in Refractory Epilepsy Models
This guide provides a detailed comparison of the preclinical in vivo efficacy of PF-05020182, a novel Kv7 channel opener, with alternative therapeutic agents for the treatment of refractory epilepsy. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data and methodologies to inform further research and development in this critical area.
Introduction to this compound and Refractory Epilepsy
Refractory epilepsy, affecting approximately one-third of epilepsy patients, is characterized by seizures that are not controlled by current anti-seizure medications (ASMs). This significant unmet medical need drives the development of novel therapeutics with alternative mechanisms of action. One such promising target is the Kv7 (KCNQ) family of voltage-gated potassium channels, which play a crucial role in regulating neuronal excitability.
This compound is an orally active opener of Kv7 channels, specifically activating human Kv7.2/7.3, Kv7.4, and Kv7.3/7.5 channels with EC50 values of 334, 625, and 588 nM, respectively. By enhancing the M-current, this compound is designed to reduce neuronal hyperexcitability and thereby suppress seizure activity. This guide compares the in vivo efficacy of this compound with other Kv7 channel modulators and newer generation ASMs in established preclinical models of refractory epilepsy.
Comparative In Vivo Efficacy
The following tables summarize the quantitative in vivo efficacy data for this compound and selected alternative compounds in key preclinical models of refractory epilepsy. These models are chosen for their predictive validity for human epilepsy, particularly for focal and generalized tonic-clonic seizures.
Table 1: Efficacy in the Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model to assess a drug's ability to prevent the spread of seizures, predictive of efficacy against generalized tonic-clonic seizures.
| Compound | Species | Route of Administration | ED50 (mg/kg) | Reference |
| This compound | Rat | Not Specified | Dose-dependently decreased tonic extension convulsions | [1] |
| Retigabine | Rat | Not Specified | 2 (in combination with XE-991) | [2] |
| Cenobamate | Rat | IP | 8.3-20.3 | [3] |
| Padsevonil | Mouse | Not Specified | Less potent than in other models | [4] |
Table 2: Efficacy in the Amygdala Kindling Model
The amygdala kindling model is a widely accepted model of temporal lobe epilepsy, the most common form of focal epilepsy in adults. It is used to evaluate a drug's potential to suppress focal seizures and prevent secondary generalization.
| Compound | Species | Route of Administration | Key Findings | Reference |
| This compound | Not Specified | Not Specified | Mentioned as a relevant model in initial discovery paper, specific data not provided. | [1] |
| Retigabine | Rat | IP | Dose-dependent anticonvulsant effect in lamotrigine-resistant animals. | |
| XEN1101 | Rat | PO | Dose-dependent reduction in behavioral seizure severity and afterdischarge duration. | |
| Cenobamate | Rat | Not Specified | Effective in the hippocampal kindling model. | |
| Padsevonil | Mouse | Not Specified | ED50 of 1.2 mg/kg for protection against focal-to-bilateral seizures. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the general protocols for the key in vivo experiments cited in this guide.
Maximal Electroshock (MES) Seizure Test
The MES test is designed to induce a generalized tonic-clonic seizure through electrical stimulation.
Apparatus:
-
An electroconvulsive device capable of delivering a constant current.
-
Corneal or ear clip electrodes.
Procedure:
-
Animals (typically rats or mice) are administered the test compound or vehicle at a predetermined time before the test.
-
A drop of saline or electrode gel is applied to the electrodes to ensure good electrical contact.
-
The electrodes are applied to the corneas or ear pinnae of the animal.
-
A suprathreshold electrical stimulus (e.g., 50-60 Hz, 0.2-1.0 seconds) is delivered.
-
The animal is observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the test.
-
The percentage of animals protected from the tonic hindlimb extension in the drug-treated group is compared to the vehicle-treated group to determine the anticonvulsant activity. The dose that protects 50% of the animals (ED50) is then calculated.
Amygdala Kindling Model
The amygdala kindling model involves repeated, initially subconvulsive electrical stimulation of the amygdala, leading to the progressive development of seizures.
Procedure:
-
Electrode Implantation: Under anesthesia, a bipolar stimulating and recording electrode is stereotaxically implanted into the basolateral amygdala of the animal (typically a rat).
-
Afterdischarge Threshold (ADT) Determination: After a recovery period, the initial afterdischarge threshold is determined. This is the lowest current intensity that elicits an afterdischarge (a period of epileptiform electrical activity) lasting at least 3-5 seconds.
-
Kindling Stimulations: Animals receive daily or twice-daily electrical stimulations at or slightly above their ADT.
-
Seizure Scoring: Behavioral seizures are scored according to a standardized scale (e.g., Racine's scale), which ranges from focal facial movements to generalized tonic-clonic convulsions.
-
Fully Kindled State: An animal is considered fully kindled after exhibiting a certain number of consecutive generalized seizures (e.g., three consecutive stage 5 seizures on the Racine scale).
-
Drug Testing: Once fully kindled, animals are used to test the efficacy of anticonvulsant drugs. The drug or vehicle is administered before a kindling stimulation, and its effect on seizure severity and afterdischarge duration is measured.
Kainic Acid-Induced Seizure Model
The kainic acid model is a chemoconvulsant model that induces status epilepticus and subsequent spontaneous recurrent seizures, mimicking features of temporal lobe epilepsy.
Procedure:
-
Kainic Acid Administration: Kainic acid is administered systemically (e.g., intraperitoneally) or directly into a specific brain region (e.g., the amygdala or hippocampus) via a microinjection cannula.
-
Status Epilepticus: The administration of kainic acid induces a prolonged period of seizure activity known as status epilepticus. The severity and duration of status epilepticus are monitored.
-
Spontaneous Recurrent Seizures: Following a latent period after the initial status epilepticus, animals begin to exhibit spontaneous recurrent seizures.
-
Seizure Monitoring: Seizure activity is monitored through behavioral observation and/or continuous video-electroencephalography (EEG) recording.
-
Drug Testing: The efficacy of a test compound is evaluated by administering it to animals exhibiting spontaneous recurrent seizures and measuring the change in seizure frequency and severity.
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes is essential for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and a generalized workflow for in vivo efficacy studies.
Caption: Mechanism of action of this compound on Kv7 channels.
Caption: Workflow for in vivo anti-seizure efficacy studies.
Conclusion
This compound demonstrates promising anticonvulsant activity in the maximal electroshock model, consistent with its mechanism as a Kv7 channel opener. To provide a more comprehensive comparison with alternative treatments for refractory epilepsy, further in vivo studies are warranted to establish its dose-dependent efficacy in models of focal seizures, such as the amygdala kindling and kainic acid models. The data presented in this guide for alternative compounds like retigabine, XEN1101, cenobamate, and padsevonil highlight the diverse pharmacological landscape and the ongoing efforts to develop more effective therapies for patients with drug-resistant epilepsy. The detailed experimental protocols and workflow diagrams provided herein serve as a valuable resource for designing and interpreting future preclinical studies in this field.
References
- 1. Frontiers | Potassium Channels and Human Epileptic Phenotypes: An Updated Overview [frontiersin.org]
- 2. Spontaneous recurrent seizures in an intra-amygdala kainate microinjection model of temporal lobe epilepsy are differentially sensitive to antiseizure drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a novel Kv7 channel opener as a treatment for epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Kv7 Potassium Channels for Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PF-05020182 Side Effect Profiles: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the side effect profile of the investigational Kv7 channel opener, PF-05020182, relative to other drugs in its class. Due to the limited public availability of clinical trial data for this compound, this comparison relies on its preclinical profile and the established safety profiles of two other key Kv7 channel openers: the withdrawn drug retigabine (ezogabine) and the clinical-stage drug azetukalner (XEN1101).
This guide summarizes quantitative side effect data from clinical trials of retigabine and azetukalner, details the experimental protocols of pivotal studies, and provides visualizations of the underlying signaling pathway and typical clinical trial workflow.
Executive Summary
This compound is a novel Kv7 potassium channel opener developed for the treatment of epilepsy.[1][2] Its mechanism of action, shared with retigabine and azetukalner, involves the activation of Kv7.2/7.3 channels, which helps to reduce neuronal excitability.[1] While specific clinical side effect data for this compound is not yet widely available, an analysis of its chemical class suggests a potential for central nervous system (CNS) related side effects, similar to those observed with other Kv7 channel openers. This guide provides a framework for understanding the potential side effect profile of this compound by examining its better-characterized counterparts.
Data Presentation: Side Effect Profiles of Kv7 Channel Openers
The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) observed in clinical trials for retigabine (from the RESTORE 1 and RESTORE 2 trials) and azetukalner (from the X-TOLE trial). This data provides a quantitative basis for anticipating the potential side effect profile of this compound.
Table 1: Common Treatment-Emergent Adverse Events with Retigabine (Ezogabine) in the RESTORE 1 & 2 Trials
| Adverse Event | RESTORE 1 (1200 mg/day)[3][4] | RESTORE 2 (600 mg/day) | RESTORE 2 (900 mg/day) | Placebo (Pooled) |
| Dizziness | 40.5% | 17.1% | 26.4% | 13.8% (RESTORE 1) / 6.7% (RESTORE 2) |
| Somnolence | 31.4% | - | - | - |
| Fatigue | >10% | >10% | >10% | - |
| Confusion | >10% | - | - | - |
| Dysarthria | >10% | - | - | - |
| Ataxia | >10% | - | - | - |
| Blurred Vision | >10% | - | - | - |
| Urinary Tract Infection | >10% | - | - | - |
| Constipation | 5% | - | - | 1.4% |
Data is presented as the percentage of patients reporting the adverse event. Some data from RESTORE 2 was not available in a comparable format.
Table 2: Common Treatment-Emergent Adverse Events with Azetukalner (XEN1101) in the X-TOLE Trial (25 mg/day)
| Adverse Event | Azetukalner (25 mg/day) | Placebo |
| Dizziness | >15.8% (led to discontinuation) | - |
| Confused State | 4.7% | <4.7% |
Specific percentages for all adverse events were not detailed in the provided source, but dizziness was the most common reason for discontinuation.
Experimental Protocols
Understanding the methodology of the clinical trials that generated the side effect data is crucial for its interpretation. Below are summaries of the key experimental protocols for the comparator drugs.
Retigabine (Ezogabine): RESTORE 1 & 2 Trials
The RE tigaB ine S tudy TO RE duce Seizures (RESTORE) program included two pivotal Phase III, multicenter, randomized, double-blind, placebo-controlled trials.
-
Study Design: Patients with drug-resistant partial-onset seizures were randomized to receive either retigabine or a placebo as adjunctive therapy to their existing anti-epileptic drug regimen. The trials consisted of a baseline period to establish seizure frequency, a titration period where the dose of the study drug was gradually increased, and a maintenance period at the target dose.
-
Patient Population: Adult patients with a diagnosis of epilepsy characterized by partial-onset seizures who were not adequately controlled by their current anti-epileptic medications.
-
Dosing: In RESTORE 1, the target dose of retigabine was 1200 mg/day. In RESTORE 2, patients were randomized to either 600 mg/day or 900 mg/day of retigabine.
-
Adverse Event Monitoring: Treatment-emergent adverse events were systematically recorded at each study visit through patient interviews and clinical assessments. The severity and relationship to the study drug were also evaluated.
Azetukalner (XEN1101): X-TOLE Trial
The X EN1101 T rial in Fo cal E pilepsy (X-TOLE) is a Phase 2b, multicenter, randomized, double-blind, placebo-controlled study.
-
Study Design: The trial was designed to evaluate the efficacy, safety, and tolerability of different doses of azetukalner as an adjunctive treatment for adults with focal-onset seizures. Following a baseline period, patients were randomized to one of three doses of azetukalner or a placebo. The study also includes a long-term open-label extension.
-
Patient Population: Adults aged 18 to 75 years with a diagnosis of focal epilepsy who were taking one to three other anti-seizure medications.
-
Dosing: Patients were randomized to receive 10 mg, 20 mg, or 25 mg of azetukalner, or a placebo, taken once daily.
-
Adverse Event Monitoring: Safety and tolerability were assessed through the monitoring and recording of treatment-emergent adverse events, clinical laboratory tests, vital signs, and electrocardiograms throughout the study.
Mandatory Visualizations
Signaling Pathway of Kv7 Channel Openers
Caption: Mechanism of action for Kv7 channel openers like this compound.
Experimental Workflow for a Typical Anti-Epileptic Drug Clinical Trial
Caption: A typical workflow for a randomized, placebo-controlled anti-epileptic drug trial.
References
- 1. Interim analysis of the long‐term efficacy and safety of azetukalner in an ongoing open‐label extension study following a phase 2b clinical trial (X‐TOLE) in adults with focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Randomized, double-blind, placebo-controlled trial of ezogabine (retigabine) in partial epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One man's side effect is another man's therapeutic opportunity: targeting Kv7 channels in smooth muscle disorders - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for PF-05020182
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety, handling, and disposal information for the investigational compound PF-05020182. As a novel substance primarily used in research settings, it is imperative to handle this compound with the utmost care, adhering to established laboratory safety protocols. The following information is a synthesis of available data and general best practices for chemical handling in a laboratory environment.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The information provided herein is based on general knowledge of heterocyclic compounds used in research and should be supplemented by institutional safety guidelines and the professional judgment of trained laboratory personnel.
Quantitative Data Summary
Due to the limited public information on this compound, a comprehensive quantitative data table is not possible. The following table summarizes the available biological data.
| Property | Value | Source |
| Biological Activity | Kv7.2/7.3 Channel Opener | [1] |
| Kv7.4 Channel Opener | [1] | |
| Kv7.3/7.5 Channel Opener | [1] | |
| EC50 (hKv7.2/7.3) | 334 nM | [1] |
| EC50 (hKv7.4) | 625 nM | [1] |
| EC50 (hKv7.3/7.5) | 588 nM | |
| Physicochemical Properties | Data Not Available | N/A |
Proper Disposal Procedures
Given the absence of a specific SDS for this compound, a cautious approach to its disposal is mandatory. The following step-by-step procedures are based on general guidelines for the disposal of research chemicals of unknown or uncharacterized hazards.
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste: In the absence of definitive safety data, this compound and any materials contaminated with it must be treated as hazardous chemical waste.
-
Segregate Waste Streams:
-
Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any other contaminated solid materials in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
Sharps: Any sharps (needles, scalpels, etc.) contaminated with this compound must be disposed of in a designated, puncture-proof sharps container for hazardous materials.
-
Step 2: Container Labeling and Storage
-
Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. Ensure containers are kept closed except when adding waste.
Step 3: Disposal Request and Collection
-
Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for hazardous waste disposal. This typically involves submitting a request to your EHS department for waste pickup.
-
Do Not Dispose Down the Drain or in Regular Trash: Under no circumstances should this compound or its solutions be poured down the sink or disposed of in the general trash.
Experimental Protocols
This compound has been utilized in preclinical studies as a Kv7 channel opener to assess its anticonvulsant activity. A key experiment cited is the Maximal Electroshock (MES) seizure test in rodents.
Maximal Electroshock (MES) Seizure Test Protocol (Rat Model)
Objective: To evaluate the anticonvulsant efficacy of this compound in a model of generalized tonic-clonic seizures.
Materials:
-
This compound
-
Vehicle (e.g., a solution of 0.5% methylcellulose in sterile water)
-
Male Sprague-Dawley rats (100-150 g)
-
Electroconvulsive shock apparatus with corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
-
Conductive solution (e.g., 0.9% saline)
Procedure:
-
Animal Acclimatization: Acclimate rats to the laboratory environment for at least 3 days prior to the experiment, with free access to food and water.
-
Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations for oral or intraperitoneal administration.
-
Animal Groups: Randomly assign animals to control (vehicle only) and experimental (this compound) groups.
-
Drug Administration: Administer the vehicle or this compound at a predetermined time before the induction of seizures (e.g., 30 or 60 minutes).
-
Anesthesia and Electrode Placement: Apply a drop of topical anesthetic to the cornea of each rat. After a few moments, apply a drop of saline to the corneal electrodes to ensure good electrical contact.
-
Induction of Seizure: Deliver a high-frequency electrical stimulus (e.g., 60 Hz, 150 mA for 0.2 seconds) through the corneal electrodes.
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure, which is characterized by the rigid extension of the hindlimbs. The absence of this response is considered protection.
-
Data Analysis: Record the number of animals protected in each group and calculate the percentage of protection.
Visualizations
Caption: Experimental Workflow for the Maximal Electroshock (MES) Test.
Caption: Proper Disposal Workflow for this compound Waste.
References
Essential Safety and Logistical Information for Handling PF-05020182
Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for the investigational compound PF-05020182. The following guidance is based on best practices for handling potent, novel pharmaceutical compounds of unknown toxicity. A thorough, compound-specific risk assessment must be conducted by researchers before handling this substance.[1][2][3]
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The content is structured to deliver immediate, procedural guidance to ensure the safety of personnel and the integrity of the research.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical when handling compounds with unknown toxicological profiles. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Storage and Transport | Lab coat | Disposable nitrile gloves | Safety glasses with side shields | Not generally required |
| Weighing and Aliquoting (in a containment enclosure) | Disposable lab coat over personal clothing | Double-layered nitrile gloves or chemical-resistant gloves | Safety goggles | NIOSH-approved respirator (e.g., N95) may be required based on risk assessment[4][5] |
| Solution Preparation | Disposable lab coat over personal clothing | Double-layered nitrile gloves or chemical-resistant gloves | Chemical splash goggles and face shield | Use of a fume hood is recommended; respirator as needed |
| Experimental Use | Lab coat | Appropriate chemical-resistant gloves | Safety glasses or goggles as per experimental risk | As determined by the specific procedure and risk assessment |
| Waste Disposal | Lab coat | Heavy-duty, chemical-resistant gloves | Safety goggles | Not generally required for sealed waste containers |
| Spill Cleanup | Disposable coveralls | Heavy-duty, chemical-resistant gloves | Chemical splash goggles and face shield | NIOSH-approved respirator with appropriate cartridges |
Note: Always consult glove manufacturer's compatibility charts for specific chemicals being used. Disposable PPE should be doffed in a designated area to prevent cross-contamination.
II. Operational Plan for Handling
A systematic approach is crucial for safely handling potent compounds. The following procedural steps and logical workflow are recommended.
A. Preparation Phase
-
Designated Area: All handling of this compound, especially in powder form, must occur within a designated and restricted area, such as a certified chemical fume hood, glove box, or an isolator to ensure containment.
-
Decontamination: Ensure a validated decontamination solution is readily available in the work area.
-
Waste Management: Prepare clearly labeled, sealed waste containers for solid, liquid, and sharp waste.
-
PPE Donning: Put on all required PPE in the correct sequence in a designated clean area before entering the handling zone.
B. Handling Phase
-
Weighing and Transfer: Utilize a closed system for weighing and transferring the compound whenever possible to minimize aerosol generation.
-
Solution Preparation: When dissolving the compound, slowly add the solvent to the solid to prevent splashing. Keep containers covered as much as possible.
-
Spill Management: In the event of a spill, immediately alert others. Use a pre-prepared chemical spill kit, working from the outside of the spill inward. All materials used for cleanup must be disposed of as hazardous waste.
C. Post-Handling Phase
-
Decontamination: Thoroughly decontaminate all surfaces and equipment with a validated cleaning agent.
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
-
Personal Hygiene: Thoroughly wash hands and any potentially exposed skin with soap and water after removing PPE.
References
- 1. A practical approach to assess the hazardous exposure potential of investigational drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Risk assessing Investigational Medicinal Products (IMPs) – SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. ehs.ucsf.edu [ehs.ucsf.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
